Product packaging for Acetal(Cat. No.:CAS No. 30846-29-8)

Acetal

Cat. No.: B7768871
CAS No.: 30846-29-8
M. Wt: 118.17 g/mol
InChI Key: DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Description

Acetal, scientifically known as Polyoxymethylene (POM), is a high-performance engineering thermoplastic valued in research and industry for its exceptional mechanical properties and chemical resistance. It is characterized by high strength, stiffness, and low friction, which contribute to its excellent wear and abrasion resistance in both dry and wet environments . Researchers utilize this compound in applications requiring complex, tight-tolerance machined parts due to its outstanding machinability . The material is chemically resistant to a wide range of hydrocarbons, solvents, and neutral chemicals . This compound is commercially available in two primary forms: homopolymer and copolymer. The homopolymer variant typically offers superior tensile strength, stiffness, and toughness at room temperature, while the copolymer demonstrates better performance in continuous high-temperature and hot water environments . Beyond its traditional use as a material, the this compound functional group is a key focus in sustainable polymer science. It is being investigated as a dynamic covalent bond in vitrimers, a class of polymers that bridge the gap between thermoplastics and thermosets, enabling the reprocessing and recyclability of high-performance epoxy resins . Furthermore, novel aromatic this compound-containing polyols are being developed for creating high-performance, recyclable polyurethanes (PUs), enhancing their mechanical strength and enabling closed-loop recycling through acid-catalyzed depolymerization . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B7768871 Acetal CAS No. 30846-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxyethane
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InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3
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InChI Key

DHKHKXVYLBGOIT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(C)OCC
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Molecular Formula

C6H14O2
Record name ACETAL
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Related CAS

30846-29-8
Record name 1,1-Diethoxyethane homopolymer
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DSSTOX Substance ID

DTXSID6030607
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Molecular Weight

118.17 g/mol
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Physical Description

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour
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Boiling Point

216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C
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Flash Point

-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c.
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Solubility

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol)
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Density

0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831
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Vapor Density

4.08 (AIR= 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7
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Color/Form

COLORLESS LIQUID

CAS No.

105-57-7
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Melting Point

-148 °F (USCG, 1999), -100 °C
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Advanced Synthetic Methodologies for Acetal Compounds

Catalytic Approaches in Acetal (B89532) Synthesis

The synthesis of acetals, a cornerstone in organic chemistry for the protection of carbonyl groups and as intermediates in various transformations, has been significantly advanced through the development of diverse catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and environmental compatibility over traditional stoichiometric methods. Catalytic strategies are broadly categorized based on the nature of the catalyst employed, each presenting unique advantages and mechanistic pathways.

Brønsted Acid-Catalyzed Acetalization Processes

Brønsted acid catalysis is a classical and widely employed method for this compound formation. The mechanism involves the protonation of the carbonyl oxygen by the Brønsted acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This initial attack forms a hemithis compound intermediate. Subsequent protonation of the hemithis compound's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the final this compound product. The entire process is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.

Commonly used Brønsted acids include mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid (PTSA). The choice of catalyst can influence the reaction rate and selectivity. For instance, PTSA is often favored due to its solid nature, which allows for easier handling, and its better solubility in organic solvents compared to sulfuric acid.

Recent research has focused on the use of trace amounts of conventional acids, demonstrating that acetalization can proceed smoothly without the need for bulk acid catalysts or the removal of water, which simplifies the experimental procedure and makes the process more environmentally friendly. Studies have shown that a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, can be efficiently converted to their corresponding acetals in high yields using catalytic amounts of HCl.

EntryAldehydeAlcoholCatalyst (mol%)Temperature (°C)TimeYield (%)
1BenzaldehydeMethanolHCl (0.1)2510 min98
2CinnamaldehydeMethanolHCl (0.1)255 min99
34-NitrobenzaldehydeMethanolHCl (0.1)2510 min97
4HeptanalMethanolHCl (0.1)2515 min95
5CyclohexanecarboxaldehydeMethanolHCl (0.1)2515 min96

Data derived from studies on Brønsted acid-catalyzed acetalization.

Lewis Acid-Catalyzed this compound Formation

Lewis acid catalysis provides an alternative and often milder approach to this compound synthesis. In this method, the Lewis acid coordinates to the carbonyl oxygen, thereby activating the carbonyl group and increasing its electrophilicity for the subsequent nucleophilic attack by the alcohol. This activation is analogous to the protonation step in Brønsted acid catalysis but can often be achieved under less harsh conditions, making it suitable for substrates with acid-sensitive functional groups.

A wide variety of Lewis acids have been employed for acetalization, including metal triflates, metal halides, and organometallic complexes. Lanthanide triflates, such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), are particularly effective due to their high Lewis acidity and water tolerance, which allows for reactions to be carried out under less stringent anhydrous conditions. Other metal triflates, including those of aluminum (Al(OTf)₃), bismuth (Bi(OTf)₃), and copper (Cu(OTf)₂), have also been shown to be efficient catalysts.

Research has demonstrated that aluminum triflate can catalyze the formation of acetals from aldehydes and ketones under solventless conditions at room temperature with high efficiency. Similarly, indium(III) triflate has been reported to be a mild and efficient catalyst for the formation of both cyclic and acyclic acetals, even in the presence of acid-sensitive functionalities. Recent studies have also explored the use of dimethyl(alkyl) sulfates as Lewis acid-type catalysts, which operate through noncovalent interactions to activate the carbonyl group.

EntryCarbonyl CompoundAlcohol/DiolCatalyst (mol%)ConditionsYield (%)
1BenzaldehydeTrimethyl orthoformateAl(OTf)₃ (0.5)RT, 30 min, solvent-free98
2CyclohexanoneTrimethyl orthoformateAl(OTf)₃ (0.5)RT, 30 min, solvent-free95
34-ChlorobenzaldehydeEthylene (B1197577) glycolIn(OTf)₃ (0.1)RT, 5 min, CH₂Cl₂98
4AcetophenoneEthylene glycolIn(OTf)₃ (0.1)RT, 15 min, CH₂Cl₂92
5BenzaldehydeMethanolBi(OTf)₃ (0.1)RT, 5 min98

Data compiled from various studies on Lewis acid-catalyzed this compound formation.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis offers significant advantages for this compound synthesis, particularly in terms of catalyst separation, recovery, and reusability, which are crucial for developing sustainable and industrially viable processes. In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This facilitates easy removal of the catalyst by simple filtration at the end of the reaction.

A variety of solid acid catalysts have been developed for acetalization, including zeolites, sulfated metal oxides, ion-exchange resins, and metal-organic frameworks (MOFs). Zeolites, such as HBeta and HZSM-5, are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them highly active and selective catalysts. The hydrophobicity of the zeolite framework can also play a role by repelling the water produced during the reaction, thus maintaining the activity of the acid sites.

Sulfated metal oxides, such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂), are another class of effective solid acid catalysts that have demonstrated high activity for the formation of dimethyl acetals under mild conditions. Ion-exchange resins like Amberlyst-15, which possess sulfonic acid groups, are also widely used due to their commercial availability and effectiveness. More recently, metal-organic frameworks have been explored as tunable catalysts for acetalization, offering high surface areas and the potential for tailoring the active sites. The recyclability of these heterogeneous catalysts is a key feature, with many systems demonstrating consistent activity over multiple reaction cycles.

EntryCarbonyl CompoundAlcohol/DiolCatalystTemperature (°C)Time (h)Conversion/Yield (%)
1Glycerol (B35011)AcetoneZeolite HBeta701>90 (Conversion)
2BenzaldehydeTrimethyl orthoformateSO₄²⁻/ZrO₂RT0.599 (Yield)
3CyclohexanoneEthylene glycolAmberlyst-1580295 (Yield)
4p-NitrobenzaldehydeEthanol (B145695)HNB-MOR Zeolite501296 (Yield)
5CyclohexanoneEthylene glycolHMQ-STW105175.5 (Yield)

Data from studies on heterogeneous catalysis in this compound synthesis.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a traditional and effective method for this compound synthesis. The primary advantage of homogeneous catalysis is the high accessibility of the catalytic sites to the substrate molecules, which often leads to high reaction rates and conversions under mild conditions.

The most common homogeneous catalysts for acetalization are Brønsted acids, which were discussed in section 2.1.1. Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), and organic acids such as p-toluenesulfonic acid (PTSA), are frequently used. The mechanism, as previously described, involves protonation of the carbonyl oxygen to activate the carbonyl group towards nucleophilic attack by an alcohol. The reaction is an equilibrium process, and to achieve high yields of the this compound, the water formed as a byproduct is typically removed, for example, by azeotropic distillation using a Dean-Stark apparatus.

While highly effective, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss. This often necessitates neutralization and aqueous work-up procedures, which can generate significant waste. Despite these challenges, the high activity and selectivity of homogeneous catalysts make them a valuable tool in organic synthesis. For instance, the acetalization of glycerol with acetaldehyde (B116499) using PTSA as a catalyst has been shown to produce high yields of the desired dioxolane product.

EntryCarbonyl CompoundAlcoholCatalystConditionsYield (%)
1GlycerolAcetaldehydep-Toluenesulfonic acidReflux, 16 h90
2Aldehydes/KetonesAlcoholsHCl, H₂SO₄, PTSAAcidic, water removalGenerally high
3BenzaldehydeMethanolHCl (trace)Ambient temp.98
41,2-Propylene glycolAcetic acidp-Toluenesulfonic acid63-86 °C-

Data from various studies on homogeneous catalysis for this compound formation.

Organocatalysis for Acetalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, including the formation of chiral acetals. Unlike metal-based catalysts, organocatalysts are generally less toxic, less sensitive to air and moisture, and more environmentally benign.

Several classes of organocatalysts have been successfully applied to acetalization reactions. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have proven to be highly effective in promoting enantioselective acetalizations. The mechanism involves the activation of the substrate through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral phosphoric acids have been used to catalyze the enantioselective amidation of imines, which is a form of N,N-acetalization.

Amino acids, particularly proline and its derivatives, are another important class of organocatalysts. Proline can catalyze reactions through the formation of enamine or iminium ion intermediates. While widely known for its application in aldol (B89426) and Mannich reactions, these principles can be extended to the synthesis of this compound-containing structures. Thiourea-based organocatalysts are also effective, activating substrates through double hydrogen-bonding interactions. These catalysts have been employed in various asymmetric transformations, including those that can lead to the formation of this compound-like structures. The development of organocatalytic methods has opened new avenues for the synthesis of complex, chiral molecules containing this compound moieties with high levels of stereocontrol.

EntryReaction TypeCatalystKey FeatureEnantiomeric Excess (ee)
1Imine AmidationChiral Phosphoric AcidN,N-AcetalizationHigh
2Asymmetric SpiroacetalizationConfined Brønsted AcidsHigh enantioselectivityUp to 99%
3Aldol reaction to this compound precursorL-prolineAsymmetric C-C bond formation57-90%
4Michael addition/AcetalizationCinchona-derived amineAsymmetric synthesis of bridged acetalsHigh

Data from selected studies on organocatalytic acetalization and related reactions.

Photocatalytic Methods for this compound Synthesis

Photocatalytic methods for this compound synthesis represent a green and sustainable approach, utilizing visible light as an energy source to drive the reaction under mild conditions. This strategy often avoids the need for harsh acidic or basic reagents and high temperatures, making it compatible with a wide range of functional groups.

Various photocatalysts have been developed for this purpose, including organic dyes, organocatalysts, and semiconductor materials. Eosin Y, a well-known organic dye, has been shown to effectively catalyze the acetalization of a broad range of aldehydes with alcohols under visible light irradiation. The proposed mechanism involves the photoexcitation of Eosin Y, which then activates the aldehyde, making it more susceptible to nucleophilic attack by the alcohol. This method is particularly noteworthy for its high chemoselectivity, as aldehydes are readily acetalized while ketones remain unreacted.

Photo-organocatalysis, using small organic molecules like thioxanthenone as the photocatalyst, has also been successfully employed for the efficient synthesis of both acyclic and cyclic acetals. The mechanism is thought to involve the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photocatalyst, which upon irradiation, activates the aldehyde. Recent advancements have also demonstrated the simultaneous production of hydrogen and this compound from ethanol using protonated poly(heptazine imide) as a photocatalyst, with a remarkable apparent quantum yield of over 73% for hydrogen production. These photocatalytic approaches offer a promising and environmentally friendly alternative to traditional acetalization methods.

EntryAldehydeAlcohol/DiolPhotocatalystLight SourceYield (%)
13-PhenylpropanalMethanolThioxanthenone (10 mol%)2 x 80W household lamps95
2BenzaldehydeMethanolEosin Y (catalytic)Visible lightHigh
3Various aromatic aldehydesMethanolAcid Red 52 (1 mol%)18W yellow bulb75-93
4Ethanol (self-reaction)-Protonated Poly(heptazine imide)Visible light (410 nm)High selectivity for this compound
5Cinnamyl alcoholsCyclic enol ethersAcridinium salt / PhSSPhVisible light-

Data compiled from research on photocatalytic this compound synthesis.

Non-Acidic and Basic Conditions in this compound Formation

While this compound formation is classically carried out under acidic conditions, recent research has demonstrated the feasibility of this transformation under non-acidic and even basic conditions. masterorganicchemistry.comorganicchemistrytutor.com This is significant because acetals are generally stable in neutral to strongly basic environments, making their formation under these conditions counterintuitive but highly useful for substrates with acid-sensitive functional groups. libretexts.orglibretexts.org

A novel protocol for the synthesis of acetals from non-enolizable aldehydes and alcohols under basic conditions has been developed. researchgate.net This method utilizes a sodium alkoxide in conjunction with a corresponding trifluoroacetate (B77799) ester. The formation of sodium trifluoroacetate acts as the driving force for the reaction. researchgate.net This approach demonstrates orthogonality with various acid-sensitive protecting groups and is compatible with a range of functional groups, offering a complementary strategy to traditional acidic methods. researchgate.net

Furthermore, photochemical methods have emerged for the acetalization of aldehydes under neutral conditions. Using a catalytic amount of a photosensitizer like Eosin Y, a broad range of aldehydes can be protected in good to excellent yields under visible light irradiation. researchgate.netorganic-chemistry.org This method is notably chemoselective for aldehydes over ketones and is successful even with acid-sensitive and sterically hindered substrates. researchgate.net

The following table summarizes selected examples of this compound formation under non-acidic and basic conditions:

Aldehyde/KetoneAlcohol/DiolCatalyst/ConditionsYield (%)Reference
Various aromatic, heteroaromatic, and aliphatic aldehydesAlcoholsEosin Y, visible lightGood to Excellent researchgate.net
Non-enolizable aldehydesAlcoholsSodium alkoxide, trifluoroacetate esterGood to High researchgate.net

Stereoselective and Enantioselective this compound Synthesis

The synthesis of chiral acetals with high stereocontrol is a significant area of research, as these compounds are valuable intermediates in the synthesis of complex molecules.

Diastereoselective acetalization is a powerful strategy for controlling the stereochemistry of products. One notable application is in the synthesis of polyketides through the diastereoselective acetalization of pseudo-C(2)-symmetric 1,3,5-triol systems. nih.gov This method allows for the rapid generation of complex stereochemical arrays. The oxidative acetalization of synthetic 1,3,5-triol units has been studied under both kinetic and thermodynamic control, providing access to different diastereomers. nih.gov Furthermore, the preparation of all possible stereochemical variants of a 1,3,5-triol system from the corresponding this compound expands the synthetic utility of this approach. nih.gov High diastereoselectivity is achieved by controlling the conformation of the substrate through various interactions, which is crucial for achieving asymmetric induction. researchgate.net

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org In the context of this compound chemistry, this can be achieved using chiral catalysts. For instance, the enantioselective synthesis of chiral N,N-acetals from α-dicarbonyl compounds has been accomplished using chiral bis(imidazoline)-phosphoric acid catalysts. researchgate.net This reaction proceeds with good yields and enantioselectivities for various substrates. researchgate.net

While not a direct synthesis of O,O-acetals, the principles of enantioselective catalysis are transferable. The use of chiral catalysts, often referred to as "privileged ligands," is a common strategy in asymmetric synthesis. wikipedia.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to this compound synthesis focuses on reducing the environmental impact of chemical processes. This includes the use of solvent-free conditions and sustainable catalysts.

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use. acs.org The acetalization of glycerol with furfural (B47365) to produce valuable biodiesel additives is a prime example of a solvent-free process. figshare.comresearchgate.net This condensation reaction can be carried out under neat conditions using a variety of catalysts, achieving yields of up to 90%. figshare.comresearchgate.net The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the this compound product. organicchemistrytutor.com In some solvent-free systems, purging with a dry stream of nitrogen gas has been shown to improve yields. figshare.comresearchgate.net

The following table provides examples of solvent-free acetalization reactions:

Substrate 1Substrate 2CatalystTemperature (°C)Yield (%)Reference
GlycerolFurfuralHomogeneous Lewis acids, heterogeneous solid acids100up to 90 figshare.comresearchgate.net
GlycerolAcetoneHeteropolyacids (e.g., H₃PW₁₂O₄₀)Room Temperature (25)99.2 nih.gov
BenzaldehydeEthylene GlycolMOF-808(Zr)-F-- acs.org

The development of sustainable catalysts that are reusable and environmentally benign is another key aspect of green this compound synthesis. Heterogeneous solid acids are attractive alternatives to traditional homogeneous acid catalysts like sulfuric acid because they can be easily separated from the reaction mixture and reused. nih.gov

Examples of sustainable catalysts for this compound synthesis include:

Heteropolyacids (HPAs): HPAs such as H₃PW₁₂O₄₀ have demonstrated high efficiency in the solvent-free acetalization of glycerol with acetone, achieving near-complete conversion in minutes at room temperature. nih.gov

Reusable Heterogeneous Catalysts: Aldehyde-diol polycondensation to form this compound-containing polyols can be achieved using reusable heterogeneous catalysts, which can be removed by simple filtration. nih.gov

Metal-Organic Frameworks (MOFs): MOFs, such as MOF-808(Zr)-F, have shown catalytic activity in acetalization reactions. acs.org

Transition Metal-Based Solid Acid Catalysts: These catalysts have been shown to be effective for the acetalization of glycerol with acetone to produce solketal under solvent-free conditions. rsc.org

The choice of catalyst can significantly impact the efficiency and sustainability of the acetalization process. Research continues to focus on developing more active, selective, and reusable catalysts for this important transformation.

Synthesis of Specialized this compound Derivatives

The development of synthetic routes to specialized this compound derivatives has expanded the toolkit of organic chemists, enabling the construction of intricate molecular architectures. These methods often require careful control of reaction conditions to achieve high yields and selectivity.

Cyclic this compound Synthesis

Cyclic acetals are commonly formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone. This reaction is a cornerstone of protecting group chemistry, temporarily masking the reactivity of a carbonyl group. The formation of a five-membered (from a 1,2-diol) or six-membered (from a 1,3-diol) ring is an entropically favored process. To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

A variety of catalysts can be employed to facilitate this transformation. While traditional methods utilize Brønsted acids like p-toluenesulfonic acid, Lewis acids have also proven effective. For instance, iron(III) chloride hexahydrate serves as an efficient and mild catalyst for the formation of cyclic acetals from a range of diols and carbonyl compounds at room temperature. This method is applicable to the formation of five, six, seven, and even eight-membered cyclic acetals. Another approach involves reactive extraction, where a polyol in an aqueous solution reacts with an aldehyde or ketone in the presence of an acid catalyst to form a water-insoluble cyclic this compound, which can then be separated.

Diol/PolyolCarbonyl CompoundCatalystProductReference
1,2-ButanediolAcetoneFeCl₃·6H₂O2,2,4-Trimethyl-1,3-dioxolane
Ethylene GlycolCyclohexanoneFeCl₃·6H₂O1,4-Dioxaspiro[4.5]decane
GlycerolAcetoneAcid CatalystSolketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

Thiothis compound Synthesis

Thioacetals, the sulfur analogues of acetals, are formed by the reaction of a carbonyl compound with a thiol or a dithiol. These compounds are particularly valuable in organic synthesis due to their stability under both acidic and basic conditions, making them robust protecting groups for aldehydes and ketones. The synthesis typically proceeds via an acid-catalyzed pathway, employing either Lewis acids or Brønsted acids.

The reaction of an aldehyde or ketone with two equivalents of a thiol yields an acyclic thiothis compound, while reaction with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol, results in the formation of a cyclic thiothis compound (1,3-dithiolane or 1,3-dithiane, respectively). A variety of catalysts have been developed to promote thioacetalization under mild conditions. For example, hafnium trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for the conversion of various carbonyl compounds to their corresponding thioacetals in high yields, tolerating sensitive functional groups. Iodine can also be used as a catalyst for the chemoselective thioacetalization of aldehydes and ketones.

Carbonyl CompoundThiol/DithiolCatalystProductReference
BenzaldehydeEthanethiolLewis/Brønsted Acid1,1-Bis(ethylthio)toluene
Cyclohexanone1,2-EthanedithiolLewis/Brønsted Acid1,4-Dithiaspiro[4.5]decane
Various Aldehydes/KetonesVarious Thiols/DithiolsHafnium TrifluoromethanesulfonateCorresponding Thiothis compound

N,O-Acetal Synthesis

N,O-Acetals are compounds containing both a nitrogen and an oxygen atom attached to the same carbon. These functional groups are found in a number of bioactive natural products and serve as important synthetic intermediates. One notable method for their synthesis involves the reaction of N-acyl phthalimides with aldehydes, mediated by substoichiometric amounts of sodium iodide and potassium phthalimide. This reaction proceeds under mild conditions and is applicable to a wide range of aliphatic and aromatic aldehydes.

A more general, two-step protocol for the synthesis of N-acyl-N,O-acetals involves the magnesium-mediated addition of an amide or carbamate to an aldehyde, followed by an acid-catalyzed conversion of the resulting N-acylhemiaminal to the N-acyl-N,O-acetal. This method allows for the synthesis of a variety of N-acyl-O-alkyl-N,O-acetals on a multigram scale.

Amide/Nitrogen SourceAldehydeReagents/CatalystProduct TypeReference
N-Acetyl PhthalimideIsobutyraldehydeNaI, Potassium PhthalimideO-Acyl-N-imido-N,O-acetal
Benzamidep-Nitrobenzaldehyde1. Mg, 2. AcidN-Benzoyl-O-alkyl-N,O-acetal
Various Amides/CarbamatesVarious Aldehydes1. Mg, 2. AcidN-Acyl-O-alkyl-N,O-acetal

N,N-Acetal Synthesis

N,N-Acetals, also known as aminals, are characterized by the presence of two amino groups attached to the same carbon atom. They are typically synthesized through the condensation of an aldehyde or ketone with a primary or secondary amine. This reaction is often reversible, and in many cases, requires the removal of water to drive the equilibrium towards the product. However, it has been demonstrated that aminals can be prepared in high yield and purity in water without a catalyst.

The synthesis of chiral N,N-acetals is an area of significant interest due to their presence in various bioactive compounds. An enantioselective method for the synthesis of chiral N,N-acetals involves the reaction of α-dicarbonyl compounds with 2-aminobenzamides, catalyzed by a chiral bis(imidazoline)-phosphoric acid catalyst. This reaction proceeds with good yields and high enantioselectivities. Furthermore, a nickel-catalyzed enantioselective hydroamination of 2-azadienes with indoles provides a route to N-alkylated indole aminals with excellent enantioselectivities.

Carbonyl/Imine PrecursorAmineCatalyst/ConditionsProduct TypeReference
AldehydeDiamineWaterCyclic Aminal
α-Dicarbonyl Compound2-AminobenzamideChiral Bis(imidazoline)-phosphoric acidChiral N,N-Acetal
2-AzadieneIndoleNi/(R)-SEGPHOSN-Alkylated Indole Aminal

Spirothis compound Synthesis

Spiroacetals are a class of bicyclic compounds where two rings are joined by a common carbon atom that is also the this compound carbon. This structural motif is prevalent in a wide range of biologically active natural products. A common and powerful strategy for the synthesis of spiroacetals involves the acid-catalyzed cyclization of a dihydroxyketone precursor. This process is often under thermodynamic control, leading to the most stable spirothis compound diastereomer. The stereochemical outcome is influenced by factors such as anomeric effects, steric interactions, and dipole-dipole interactions.

A general method for the synthesis of both symmetrical and unsymmetrical spiroacetals starts from α,ω-alkanediols. These are converted to ω-benzyloxyalkyl bromides, which then form Grignard reagents. Addition of these Grignard reagents to ethyl formate (for symmetrical spiroacetals) or an ω-benzyloxyalkanal (for unsymmetrical spiroacetals), followed by oxidation and deprotection, leads to spontaneous intramolecular acetalization to form the spirothis compound.

PrecursorKey Reaction StepsProduct TypeReference
DihydroxyketoneAcid-catalyzed cyclizationSpirothis compound
α,ω-AlkanediolGrignard formation, addition to ester/aldehyde, oxidation, deprotectionSymmetrical/Unsymmetrical Spirothis compound

Elucidation of Acetal Reaction Mechanisms and Reactivity

Acetal (B89532) Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of acetals is a cornerstone reaction in organic chemistry, often utilized for the deprotection of carbonyl groups. osti.govacs.org The mechanism of this transformation is not singular and can be broadly categorized into specific-acid catalysis and general-acid catalysis, depending on the nature of the proton donor in the rate-determining step.

In specific-acid catalysis, the reaction rate is dependent on the concentration of the solvated proton (e.g., H₃O⁺ in water) and not on the concentration of other undissociated acids present in the solution. rsc.orgrsc.org This pathway is characteristic of the A-1 mechanism, which involves a rapid, reversible pre-equilibrium protonation of one of the this compound oxygen atoms. acs.org This initial protonation converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

The subsequent step, which is the rate-determining step, is the unimolecular cleavage of the C-O bond, leading to the formation of an alcohol and a resonance-stabilized oxocarbenium ion intermediate. acs.orgresearchgate.net This intermediate is then rapidly attacked by a water molecule to form a hemithis compound after deprotonation. chemistrysteps.com The hemithis compound then undergoes a similar acid-catalyzed hydrolysis to release the second alcohol molecule and the final carbonyl compound. chemistrysteps.com

The mechanism of specific-acid catalyzed hydrolysis can be summarized as follows:

Protonation: Fast and reversible protonation of an this compound oxygen by the hydronium ion.

Rate-Determining Step: Unimolecular dissociation of the protonated this compound to form an oxocarbenium ion and an alcohol molecule.

Nucleophilic Attack: Rapid attack of a water molecule on the electrophilic oxocarbenium ion.

Deprotonation: Loss of a proton to form a hemithis compound.

Further Hydrolysis: The resulting hemithis compound is then hydrolyzed via a similar sequence of steps to the final carbonyl compound and a second molecule of alcohol.

Evidence for the A-1 mechanism in specific-acid catalysis includes:

Positive Entropies of Activation (ΔS‡): Values typically range from +6 to +10 cal mol⁻¹ K⁻¹, consistent with a dissociative, unimolecular rate-determining step. acs.org

Inverse Solvent Isotope Effects: The rate of reaction is faster in H₂O than in D₂O, with k(H₂O)/k(D₂O) values typically between 0.25 and 0.50. acs.org This reflects the thermodynamics of the pre-equilibrium acid-base step.

Simple acetals, such as benzaldehyde diethyl this compound and benzophenone diethyl ketal, have been shown to undergo hydrolysis via specific-acid catalysis. rsc.orgrsc.org

In contrast to specific-acid catalysis, general-acid catalysis is characterized by a reaction rate that is dependent on the concentration of all acidic species present in the solution, including undissociated weak acids. acs.orgrsc.org This type of catalysis is observed in the hydrolysis of certain acetals where the unimolecular cleavage of the C-O bond is less favorable. acs.org

The mechanism for general-acid catalysis in this compound hydrolysis is typically a concerted process, often designated as the A-S_E_2 mechanism. rsc.orggla.ac.uk In this pathway, the proton transfer from the general acid to one of the this compound's oxygen atoms occurs simultaneously with the cleavage of the C-O bond in the rate-determining step. acs.orgrsc.org This avoids the formation of a high-energy, fully protonated this compound intermediate.

Key features of general-acid catalysis in this compound hydrolysis include:

Rate-Determining Proton Transfer: The transfer of a proton from the catalyzing acid is part of the rate-limiting step. acs.org

Brønsted Catalysis Law: The logarithm of the catalytic rate constant (k_HA_) is linearly related to the pK_a_ of the catalyzing acid. The slope of this plot, the Brønsted coefficient (α), provides insight into the extent of proton transfer in the transition state. For the hydrolysis of benzaldehyde di-tert-butyl this compound, the α value is approximately -0.6. acs.org

Solvent Isotope Effects: A normal solvent isotope effect (k(H₂O)/k(D₂O) > 1) is often observed, indicating that a proton is being transferred in the rate-determining step. For example, the acetic acid-catalyzed hydrolysis of benzaldehyde methyl phenyl this compound exhibits a k(HOAc)/k(DOAc) of 2.11. rsc.org

General-acid catalysis is more likely to occur when:

The this compound possesses structural features that create steric strain in the ground state, which is relieved in the transition state. This is the case for benzaldehyde di-tert-butyl acetals. acs.org

The leaving group is relatively poor, but bond breaking is facilitated by the stability of the forming oxocarbenium ion, as seen with tropone diethyl ketal. acs.org

The this compound has electron-withdrawing groups in the leaving alcohol moiety, which reduces the basicity of the this compound oxygen. An example is 2-(substituted phenoxy)tetrahydropyrans. acs.org

The hydrolysis of mixed aryl alkyl acetals of benzaldehyde, for instance, has been shown to exhibit general-acid catalysis in various buffer solutions. rsc.org The mechanism can shift from specific-acid to general-acid catalysis depending on the structure of the this compound and the pH of the solution. masterorganicchemistry.com

Table 3.1.1. Comparison of Specific- and General-Acid Catalysis in this compound Hydrolysis

CharacteristicSpecific-Acid Catalysis (A-1 Mechanism)General-Acid Catalysis (A-SE2 Mechanism)
Rate DependenceDependent on [H₃O⁺]Dependent on the concentration of all acid species (HA)
Rate-Determining StepUnimolecular cleavage of the protonated this compoundConcerted proton transfer and C-O bond cleavage
Key IntermediateOxocarbenium ionTransition state with partial proton transfer and bond cleavage
Solvent Isotope Effect (kH/kD)Inverse ( < 1)Normal ( > 1)
Entropy of Activation (ΔS)Generally positiveGenerally negative
Brønsted Coefficient (α)Not applicableTypically between 0 and 1 (e.g., ~0.6)
Example SubstratesBenzaldehyde diethyl this compound, Benzophenone diethyl ketalBenzaldehyde di-tert-butyl acetals, Benzaldehyde methyl phenyl this compound

Radical Reactions of this compound Compounds

This compound radicals have emerged as valuable synthetic intermediates, often serving as synthetic equivalents for acyl radicals. researchgate.net Their generation can be achieved through several methods, most commonly involving hydrogen atom transfer (HAT) from the this compound carbon.

One method involves photochemical initiation using a reagent like di-tert-butyl peroxide (DTBP). researchgate.net Under UV irradiation, DTBP homolytically cleaves to form tert-butoxyl radicals, which are capable of abstracting a hydrogen atom from the C-H bond of the this compound, generating the corresponding this compound radical. Another approach utilizes the synergistic effect of a catalyst, such as chromium(II), and an additive like trimethylsilyl (B98337) chloride to generate α-alkoxyalkyl radicals from acetals. researchgate.netresearchgate.net

Electron donor-acceptor (EDA) complex formation is another modern strategy. For instance, a phenol catalyst and an aryl iodide can form an EDA complex. Visible light irradiation of this complex generates an aryl radical, which then abstracts a hydrogen atom from the this compound to produce the desired alkyl radical. researchgate.net Once generated, these this compound radicals are reactive species that can participate in a variety of transformations, most notably carbon-carbon bond formation. researchgate.net

The primary synthetic utility of this compound radicals lies in their ability to form new carbon-carbon bonds. digitellinc.comillinois.eduorganic-chemistry.org These radical species can add across alkenes and alkynes in both intermolecular and intramolecular (cyclization) fashions. diva-portal.org

A fast photochemical method has been developed for the C-C bond formation between cyclic acetals and olefins using di-tert-butyl peroxide (DTBP) as the initiator. This reaction provides efficient access to 2- or 4-substituted cyclic acetals. researchgate.net The resulting products are valuable as they can be hydrolyzed to reveal acyl/formyl groups or diols, making the this compound radical a masked carbonyl equivalent. researchgate.net

Furthermore, chromium(II)-catalyzed defluorinative reductive cross-coupling reactions have been reported between acetals and α-trifluoromethyl alkenes. researchgate.netresearchgate.net In this process, the this compound radical is generated and adds to the electron-deficient alkene, followed by subsequent transformations to yield the final product. The reactivity of this compound radicals provides a powerful tool for constructing complex molecular architectures from simple starting materials. digitellinc.comillinois.edu

Transacetalization Reactions and Equilibria

Transacetalization is a chemical reaction where one this compound is converted into another by reacting with an alcohol or a diol, typically in the presence of an acid catalyst. study.com This process is an equilibrium-driven reaction, representing the exchange of the alcohol components of the this compound. researchgate.net

Protonation: One of the alkoxy groups of the starting this compound is protonated by the acid catalyst, converting it into a good leaving group.

Formation of Oxonium Ion: The protonated alkoxy group departs as an alcohol molecule, leading to the formation of a resonance-stabilized oxonium ion.

Nucleophilic Attack: A molecule of the new alcohol or diol attacks the electrophilic carbon of the oxonium ion.

Deprotonation: The resulting protonated intermediate is deprotonated, regenerating the acid catalyst and forming the new this compound product.

Since the reaction is reversible, it must often be driven to completion. When a diol, such as ethylene (B1197577) glycol, is used, the formation of a thermodynamically stable five- or six-membered cyclic this compound provides a strong driving force for the reaction. Alternatively, using a large excess of the new alcohol or removing the liberated alcohol from the reaction mixture can shift the equilibrium toward the desired product. wikipedia.org Transacetalization is a key reaction in carbohydrate chemistry and is also used for the protection of 1,2- and 1,3-diols in multistep synthesis. researchgate.net

Table 2: Kinetic Parameters for Glycerol (B35011) Transacetalization

Data from a kinetic study of glycerol transacetalization with 1,1-diethoxyethane. researchgate.net

Conformational Analysis and Stereoelectronic Effects in this compound Reactivity

The reactivity of acetals is profoundly influenced by their three-dimensional structure and the spatial arrangement of electron orbitals, a concept collectively known as stereoelectronic effects. These effects dictate the conformational preferences of the this compound group and, consequently, the transition state energies of reactions such as hydrolysis. A detailed understanding of these phenomena is crucial for predicting and controlling the chemical behavior of acetals.

The primary stereoelectronic factor governing this compound conformation and reactivity is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygen atoms) of a cyclic this compound, like a tetrahydropyran ring, to occupy the axial position rather than the sterically less hindered equatorial position. researchgate.net The magnitude of this effect is typically estimated to be around 1.5 kcal/mol. cdnsciencepub.com

A secondary explanation involves dipole minimization. In the equatorial conformer, the dipoles associated with the endocyclic and exocyclic oxygen atoms are partially aligned, leading to repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy state. researchgate.net

The consequences of the anomeric effect are observable in both molecular structure and reactivity. For instance, the C-O bond involved in the n → σ* donation (the endocyclic bond) is typically shorter, while the C-O bond whose σ* orbital accepts the electron density (the exocyclic bond) is elongated. acs.org

The preference for specific conformations extends to acyclic acetals as well, where a gauche conformation around the C-O-C-O moiety is favored over the anti conformation. This "gauche effect" is another manifestation of the stabilizing n → σ* interaction. acs.org The stabilization energy for a gauche arrangement has been estimated to be around 1.1 kcal/mol for 2-methoxytetrahydropyran. acs.org

These stereoelectronic effects have a direct impact on the reactivity of acetals, particularly in acid-catalyzed hydrolysis. The cleavage of an this compound proceeds through an oxocarbenium ion intermediate. The rate-determining step is the departure of the leaving group, which is greatly facilitated when a lone pair on the remaining oxygen atom is oriented anti-periplanar to the breaking C-O bond. This orientation provides optimal stereoelectronic assistance for expelling the leaving group by donating electron density into the developing empty p-orbital of the oxocarbenium ion.

For cyclic acetals, an axial leaving group is already positioned for this optimal orbital overlap in the ground state chair conformation. Conversely, an equatorial leaving group lacks this pre-organized alignment. For hydrolysis to occur, the ring often must distort into a higher-energy twist-boat or boat-like conformation to achieve the necessary anti-periplanar arrangement. acs.org This requirement for a higher-energy transition state means that acetals with equatorial leaving groups generally hydrolyze much more slowly than their axial counterparts.

Detailed research findings from computational studies, such as Natural Bond Orbital (NBO) analysis, have provided quantitative support for these concepts. NBO analysis allows for the calculation of the stabilization energy associated with specific orbital interactions.

Table 1: NBO Analysis of Stabilization Energies (E(2)) for Anomeric Interactions in Acetals
Compound/SystemDonor Orbital (n)Acceptor Orbital (σ*)Stabilization Energy (E(2)) (kcal/mol)Reference
Axial 2-Halo-1,3-dioxaneO (lone pair)C-Halogen (axial)~5-10 lew.ro
Axial 2-methoxy-1,3-dioxaneO (lone pair)C-OMe (axial)~6.1 lew.ro
Equatorial 2-methoxy-1,3-dioxaneO (lone pair)C-OMe (equatorial)~1.8 lew.ro
Axial Dodecahedro-spiro[isochroman-3,2'-pyran]O (lone pair)C-O (axial)15.13 lew.ro
Equatorial Dodecahedro-spiro[isochroman-3,2'-pyran]O (lone pair)C-O (equatorial)12.29 lew.ro

The difference in reactivity is also evident in experimental kinetic data for this compound hydrolysis.

Table 2: Relative Rates of Hydrolysis for Axial vs. Equatorial Glycosides
CompoundLeaving Group OrientationRelative Rate of Hydrolysis (krel)Reference
Methyl α-D-glucopyranosideAxial~1 researchgate.net
Methyl β-D-glucopyranosideEquatorial~0.5 - 0.7 researchgate.net
2-α-acetate SteroidEquatorial10 ic.ac.uk
2-β-acetate SteroidAxial1 ic.ac.uk

Strategic Applications of Acetal Functionalities in Organic Synthesis

Acetal (B89532) Groups as Protecting Groups for Carbonyl Compounds

The protection of carbonyl compounds, such as aldehydes and ketones, is a fundamental strategy in organic synthesis to prevent unwanted reactions with incompatible reagents. Acetals are widely employed for this purpose due to their inherent stability in various reaction environments where the parent carbonyl would react. masterorganicchemistry.comjove.comtotal-synthesis.comlibretexts.org The formation of an this compound effectively "masks" the reactive carbonyl functionality. masterorganicchemistry.comjove.comnii.ac.jp

Acetals are generally stable to bases, nucleophiles, and reducing agents. jove.comtotal-synthesis.com This inertness allows for chemical transformations to be carried out on other functional groups within a molecule without affecting the protected carbonyl. jove.com Common this compound protecting groups include acyclic dimethyl acetals and cyclic acetals derived from 1,2- or 1,3-diols, such as 1,3-dioxolanes and 1,3-dioxanes. total-synthesis.comorganic-chemistry.org Cyclic acetals formed from diols are often preferred due to their stability. pressbooks.pub

Selective Protection Strategies

The selective protection of one carbonyl group in the presence of another, or in the presence of other sensitive functional groups, is a critical aspect of complex molecule synthesis. The differential reactivity of aldehydes and ketones towards this compound formation can be exploited for selective protection. Aldehydes are generally more reactive than ketones towards this compound formation. jove.com This difference in reactivity allows for the selective protection of an aldehyde in a molecule also containing a ketone by carefully controlling the reaction conditions, such as using a limited amount of the diol or alcohol and an acid catalyst. jove.compressbooks.pubpearson.com

For instance, in a molecule containing both an aldehyde and a ketone, the aldehyde can be selectively converted to a cyclic this compound using a diol and an acid catalyst. jove.compressbooks.pubpearson.com Once the more reactive aldehyde is protected, reactions can be performed on the ketone, such as reduction, without affecting the protected aldehyde. jove.compearson.com

Deprotection Methodologies

The removal of the this compound protecting group to regenerate the free carbonyl compound is typically achieved under acidic conditions. masterorganicchemistry.comjove.compressbooks.pub This acid-catalyzed hydrolysis is the most common method for deprotecting acetals. masterorganicchemistry.comjove.com The deprotection can be carried out in wet solvents or aqueous acid. organic-chemistry.orgorganic-chemistry.org

Various acidic reagents and conditions have been reported for this compound deprotection, including protic acids (e.g., aqueous HCl, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃·6H₂O, In(OTf)₃, CeCl₃, Er(OTf)₃, ZrCl₄). organic-chemistry.orgorganic-chemistry.orgscispace.comnih.gov The choice of deprotection method can depend on the specific this compound and the presence of other acid-sensitive functional groups in the molecule.

Recent advancements have explored milder and more selective deprotection methods. For example, catalytic amounts of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water have been shown to effectively deprotect acetals at moderate temperatures. organic-chemistry.org Cerium(III) triflate in wet nitromethane (B149229) offers a chemoselective cleavage at almost neutral pH. organic-chemistry.org Electrochemical methods under neutral conditions have also been developed for the deprotection of cyclic acetals, ketals, and dithioacetals. rsc.org

Thioacetals, the sulfur analogs of acetals, are generally more stable than oxygen acetals, particularly under acidic conditions. jove.com Their deprotection often requires different reagents, such as mercuric chloride in aqueous acetonitrile (B52724) or oxidative conditions. jove.comresearchgate.net

Here is a summary of some deprotection methods:

Reagent/ConditionsThis compound TypeNotesSource
Aqueous acid (H₃O⁺)Acetals, KetalsMost common method masterorganicchemistry.comjove.com
Catalytic NaBArF₄ in waterAcetals, KetalsMild conditions, effective at 30 °C organic-chemistry.org
Catalytic Ce(III) triflate in wet nitromethaneAcetals, KetalsChemoselective, near-neutral pH organic-chemistry.org
Acid-catalyzed transacetalization in acetoneAcetals, KetalsOften used for cyclic acetals organic-chemistry.orgorganic-chemistry.org
Silica sulfuric acid and wet SiO₂Acetals, KetalsHeterogeneous, thermal conditions scispace.comnih.gov
Electrochemical methodsCyclic Acetals, Ketals, DithioacetalsNeutral conditions rsc.org
Mercuric chloride in aqueous acetonitrileThioacetalsUsed when acid hydrolysis is not suitable jove.com
Oxidizing reagents (e.g., ceric ammonium (B1175870) nitrate)Acetals, ThioacetalsCan be used for certain this compound types, allows selective deprotection researchgate.netchemistryviews.org

This compound Derivatives as Synthons for Complex Molecular Architectures

Beyond their protective role, this compound derivatives serve as valuable synthons, acting as precursors or key intermediates in the construction of complex organic molecules. Their reactivity can be harnessed to form new carbon-carbon bonds and introduce specific functionalities with control over regiochemistry and stereochemistry.

Precursors to Enol Derivatives

Acetals can serve as precursors to enol derivatives, such as silyl (B83357) enol ethers and ketene (B1206846) acetals, which are important nucleophiles in carbon-carbon bond forming reactions like the Mukaiyama aldol (B89426) reaction. nii.ac.jprichmond.eduresearchgate.net The conversion of an this compound to an enol derivative typically involves activation under acidic conditions to generate an oxocarbenium ion, followed by deprotonation or reaction with a silylating agent. nii.ac.jprichmond.edu

For example, dimethyl acetals can be used as electrophiles in Mukaiyama aldol-type additions with enol silanes, mediated by reagents such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). richmond.edu This approach allows for the formation of β-methoxy carbonyl compounds. richmond.edu The reactivity of the this compound precursor is crucial for efficient enol ether formation. scielo.br

Vinylogous Substitution Reactions

Acetals can participate in vinylogous substitution reactions, which involve the transmission of electronic effects through a conjugated system, leading to reaction at a site remote from the original functional group. nii.ac.jpnih.gov The leaving group ability of the alkoxy group in an this compound can facilitate SN2'-type reactions, resulting in substitution with a double bond shift. nii.ac.jp

Vinylogous Mukaiyama aldol reactions, for instance, can utilize silyl dienolates derived from α,β-unsaturated amides or vinyl ketene silyl N,O-acetals as nucleophiles, reacting with aldehydes or activated acetals to form products with 1,5-difunctional relationships and generating new stereocenters. organic-chemistry.orgnih.govresearchgate.netwiley-vch.de These reactions are valuable for rapidly building complex carbon frameworks. nih.gov

Auxiliary Roles in Stereocontrolled Synthesis

Chiral acetals can serve as auxiliaries to induce stereocontrol in organic reactions, facilitating the asymmetric synthesis of complex molecules. By incorporating a chiral diol or other chiral alcohol into the this compound structure, the inherent prochiral nature of the carbonyl carbon in an aldehyde can be differentiated. nii.ac.jp

Chiral acetals have been utilized in stereoselective reactions, such as the stereocontrolled allylation of chiral N-acyl-N,O-acetals. nih.govnih.gov These chiral auxiliaries can influence the stereochemical outcome by controlling the geometry of intermediates, such as N-acyliminium ions, and directing the face of nucleophilic attack. nih.gov This approach has been successfully applied in the asymmetric synthesis of natural products and other biologically active compounds. wiley-vch.denih.govnih.gov The use of chiral auxiliaries derived from amino acids, such as valine-derived 1,3-oxazolidin-2-ones, in the formation of silyl vinyl ketene N,O-acetals has led to highly stereoselective vinylogous Mukaiyama aldol reactions. wiley-vch.de

Construction of Heterocyclic Compounds

Acetals, particularly those containing additional functional groups, serve as valuable building blocks for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the this compound group, often leveraged under acidic conditions, facilitates cyclization reactions that lead to the formation of cyclic structures incorporating heteroatoms such as nitrogen, oxygen, and sulfur.

Nitroketene N,S-acetals, for instance, have emerged as significant intermediates in the synthesis of diverse heterocycles. rsc.orgnih.gov Their unique structure, featuring both electron-donating and electron-withdrawing groups, allows for the generation of distinct structural features useful for building various heterocyclic rings. rsc.org Both acyclic and cyclic nitroketene N,S-acetals exhibit different structural firmness, influencing their application in constructing oxygen-, nitrogen-, and sulfur-containing cyclic compounds. nih.gov Acyclic nitroketene N,S-acetals, due to their structural flexibility, are utilized in the formation of various heterocycles. nih.gov Cyclic nitroketene N,S-acetals, possessing a more rigid structure, can act as Michael donor-type 1,3-N,C dinucleophilic precursors for the construction of N-heterocyclic compounds. nih.gov Research has demonstrated the use of nitroketene N,S-acetals in the synthesis of compounds like 4H-chromen-5-ones and their bis derivatives through multi-component reactions under catalyst- and solvent-free conditions. nih.gov

Nitrogen-containing acetals are also valuable synthetic blocks for constructing nitrogen heterocycles. jomardpublishing.com Their versatility stems from the presence of both a masked formyl group and a protected amino functionality. jomardpublishing.com Acid-catalyzed intramolecular cyclization and intermolecular electrophilic aromatic substitution reactions involving nitrogen- and phosphorus-containing acetals with aromatic nucleophiles provide a route to aryl-substituted nitrogen heterocycles, including substituted imidazolidine, pyrrolidine, and piperazine (B1678402) derivatives. jomardpublishing.com

Ketene N,S-acetals, in general, are important intermediates in organic synthesis due to the diversity of their functional groups and reactivities, including nucleophilic conjugate addition and cyclization, making them significant for heterocycle synthesis, such as N-heterocyclic compounds (pyrrole, indole, pyridine, pyrimidine) and O-heterocyclic compounds (furan, pyran). magtech.com.cn

Carbon-Carbon Bond Formations

This compound functionalities can be involved in various carbon-carbon bond-forming reactions, either as electrophiles or as precursors to reactive species. The activation of the this compound carbon, typically under acidic or Lewis acidic conditions, generates an oxocarbenium ion intermediate, which is highly electrophilic and can be attacked by various carbon nucleophiles.

Mild substitution reactions of acetals with carbon nucleophiles have been developed using pyridinium-type salts generated under non-acidic conditions. nih.govresearchgate.net This approach allows for the reaction of acetals with nucleophiles such as organocuprates, silyl enol ethers, and enamines, yielding substituted products in good yields while tolerating acid-sensitive functional groups. nih.govresearchgate.net This method exhibits unusual selectivity, as only acetals, not ketals, form the reactive pyridinium-type salt under these conditions. nih.govresearchgate.net

This compound radicals can be employed as synthetic equivalents for acyl radicals in carbon-carbon bond formation, circumventing some stability challenges associated with acyl radicals. researchgate.net Visible-light-promoted addition of a hydrogen atom and an this compound carbon to electron-deficient alkenes, for example, proceeds via a radical chain mechanism, leading to carbon-carbon bond formation. researchgate.net

Ketene-(S,S)-acetals, particularly α-EWG ketene-(S,S)-acetals, can participate in BF₃·OEt₂-catalyzed formal dehydration C-C coupling reactions with alcohols. acs.org This reaction involves the direct substitution of the hydroxyl group in alcohols, enabling the synthesis of alkylated α-EWG ketene-(S,S)-acetals and functionalized 1,4-pentanedienes. acs.org

Allylic organometals, including γ,γ-dialkoxyallylic zirconium species derived from orthoacrylate derivatives, can undergo carbon-carbon bond-forming reactions with carbonyl compounds. jst.go.jp These zirconium species can react at different positions (γ, β, or α) depending on the conditions, leading to products such as gem-diethoxy homoallylic alcohol derivatives or cyclopropanation/cyclobutanation products. jst.go.jp

Unusual carbon-carbon bond formations between allylboronates and acetals or ketals catalyzed by indium(I) Lewis acids have also been reported. organic-chemistry.org This reaction proceeds via a proposed transmetalative SN1 mechanism, exhibiting α-selectivity with respect to the allylboronate, in contrast to the typical γ-selectivity observed with allylsilanes in the Hosomi-Sakurai reaction. organic-chemistry.org

Intermolecular and Intramolecular Applications in Synthesis

This compound functionalities are involved in both intermolecular and intramolecular reactions, contributing to the complexity and efficiency of synthetic routes.

Intermolecular reactions involving acetals often utilize their ability to generate electrophilic oxocarbenium ions in the presence of acids, which can then react with external nucleophiles. Examples include the previously mentioned reactions with carbon nucleophiles like organocuprates, silyl enol ethers, and enamines. nih.govresearchgate.net Intermolecular ionic Diels-Alder reactions of olefinic acetals provide a method for synthesizing cycloadducts bearing a protected carbonyl group. acs.org

Intramolecular reactions involving acetals are particularly powerful for constructing cyclic systems. When an alcohol and a carbonyl group are present within the same molecule, intramolecular hemithis compound formation can occur, especially common in carbohydrate chemistry. masterorganicchemistry.comlibretexts.org Subsequent acid-catalyzed reaction with another alcohol (or an internal alcohol) can lead to cyclic this compound formation. masterorganicchemistry.comlibretexts.org Cyclic acetals, often five- or six-membered rings, are generally more stable to hydrolysis than acyclic ones and their formation can be kinetically favored due to the intramolecular nature of the reaction. libretexts.orgrsc.org

Intramolecular ionic Diels-Alder reactions of α-acetylenic acetals have been investigated, leading to the formation of bicyclic compounds. acs.orgresearchgate.net These reactions, catalyzed by Lewis or protic acids, involve the this compound as a precursor to a propargyl cation, which then undergoes cycloaddition with an internal diene. acs.orgresearchgate.net

Intramolecular alkylations of N,O-acetals, which are precursors to carbocations, can be achieved using in situ generated acid, leading to the formation of cyclic structures. acs.org These reactions can be enhanced by using specific solvents and techniques like microwave assistance or flow chemistry. acs.org

The use of a diol rather than two separate alcohol molecules in this compound formation is an example of an intramolecular reaction that is entropically favorable for cyclization. wikipedia.org This is a common strategy for forming cyclic acetals, which are frequently used as protecting groups for 1,2- and 1,3-diols.

Intermolecular radical reactions of O,Se-acetals, generated via seleno-Pummerer rearrangement, have been developed. acs.org These reactions involve the generation of α-acyloxy carbon radicals which can participate in two- and three-component coupling reactions with electron-deficient olefins and trapping agents like allyl tributylstannane derivatives, leading to the formation of new carbon-carbon bonds and substituted cyclic systems. acs.org

Data Table: Selected Applications of Acetals in Organic Synthesis

Application AreaThis compound Type/IntermediateReaction TypeKey Outcome
Construction of HeterocyclesNitroketene N,S-acetalsMulti-component reactions, CyclizationFormation of 4H-chromen-5-ones, various N, O, and S heterocycles. nih.gov
Construction of HeterocyclesNitrogen-containing acetalsIntramolecular cyclization / Intermolecular electrophilic aromatic substitutionSynthesis of substituted imidazolidines, pyrrolidines, piperazines. jomardpublishing.com
Construction of HeterocyclesKetene N,S-acetalsNucleophilic conjugate addition, CyclizationSynthesis of N- and O-heterocycles (pyrroles, furans, etc.). magtech.com.cn
Carbon-Carbon Bond FormationsAcetals (via pyridinium-type salts)Nucleophilic substitution with carbon nucleophilesFormation of substituted products, tolerating acid-sensitive groups. nih.govresearchgate.net
Carbon-Carbon Bond FormationsThis compound radicalsRadical addition to alkenesFormation of new C-C bonds. researchgate.net
Carbon-Carbon Bond Formationsα-EWG Ketene-(S,S)-acetalsBF₃·OEt₂-catalyzed C-C coupling with alcoholsSynthesis of alkylated ketene-(S,S)-acetals, 1,4-pentadienes. acs.org
Carbon-Carbon Bond Formationsγ,γ-Dialkoxyallylic zirconium speciesReaction with carbonyl compoundsFormation of homoallylic alcohols, cyclic products. jst.go.jp
Carbon-Carbon Bond FormationsAcetals and allylboronatesIn(I)-catalyzed couplingFormation of C-C bonds with α-selectivity. organic-chemistry.org
Intermolecular ApplicationsOlefinic acetalsIonic Diels-Alder reactionSynthesis of cycloadducts with protected carbonyls. acs.org
Intermolecular ApplicationsO,Se-acetals (via radical intermediates)Two- and three-component coupling with olefins/trapping agentsFormation of new C-C bonds and substituted cyclic systems. acs.org
Intramolecular ApplicationsHydroxy-aldehydes/ketonesIntramolecular hemithis compound/acetal formationFormation of cyclic hemiacetals/acetals (e.g., in carbohydrates). masterorganicchemistry.comlibretexts.org
Intramolecular Applicationsα-Acetylenic acetalsIonic Diels-Alder reactionSynthesis of bicyclic compounds. acs.orgresearchgate.net
Intramolecular ApplicationsN,O-acetalsAlkylation (acid-catalyzed)Formation of cyclic structures. acs.org
Intramolecular ApplicationsCarbonyl compounds and diolsThis compound formation (cyclization)Formation of cyclic acetals (protecting groups). wikipedia.org

Polymer Science and Materials Engineering of Acetal Containing Polymers

Synthesis of Polyacetals

Polyacetals can be synthesized through various approaches, primarily involving the formation of the acetal (B89532) functional group within the polymer chain. One common method is the step-growth polymerization of divinyl ethers with diols, which produces polymers linked by pH-degradable this compound bonds. acs.org This reaction is typically catalyzed by an acid. rsc.orgacs.org Another synthetic approach involves the acid-catalyzed addition of an alcohol to a vinyl ether. rsc.org Transacetalization reactions, which involve the exchange of alkoxy substituents of an this compound group with alcohols, are also utilized in polymer synthesis. rsc.org

Alternatively, polyacetals can be constructed using polymerization reactions of monomers that already contain this compound units. In these cases, the polymerization involves other functional groups present in the monomer, such as transesterifications or thiol-ene reactions, while retaining the this compound groups from the constituent monomers. rsc.org The formation of acetals is a reversible process. rsc.org

Homopolyacetals and Copolymers

Polyacetals can exist as homopolymers or copolymers. Homopolyacetals, such as polyoxymethylene (POM), consist of a main chain containing only repeating this compound units. rsc.orgnih.gov POM, derived from formaldehyde (B43269), is a widely used engineering plastic known for its good mechanical properties. nih.gov However, POM is known to be thermally unstable due to hemithis compound end groups, which can lead to decomposition through a chain-cracking process. nih.gov

Copolymers containing this compound linkages can be synthesized to tailor material properties and introduce additional functionalities. For instance, copolymers with this compound components in the crosslinking segment have been synthesized via the addition reaction of divinyl ethers and linear polymers with hydroxyl side groups. sciengine.com The structure and properties of polyacetals and polycarbonates can be influenced by the density and systematic variation of this compound and carbonate groups. researchgate.net Copolymers of cyclic anhydride (B1165640) with chloral (B1216628) have also been developed, yielding polyesters with tunable structure and properties, including mechanical properties comparable to PVC and polystyrene, and flame retardancy. d-nb.info

Data on the thermal properties of some polyacetals and copolymers:

Polymer TypeSynthesis MethodGlass Transition Temperature (Tg)Degradation TemperatureNotesSource
Polythis compound from isosorbide (B1672297) and methylene (B1212753) chloride (Linear)One-step reaction in methylene chloride~55 °C~215 °CAmorphous morphology africaresearchconnects.comnih.gov
Poly(this compound-carbonate)sPolyacetalization or Polycondensation154 to 192 °C-Rigid structures, excellent thermal stability acs.org
Poly(OPA-alt-PO)Copolymerization of o-phthalaldehyde (B127526) (OPA) with epoxides--High molecular weight, good degradability chemrxiv.org
Polythis compound from 1,4-butanediol (B3395766) and 1,4-butanediol divinyl etherSolvent-less polyaddition with heterogeneous catalystAmorphousUp to 220 °CpH-responsive, completely hydrolyzed in acidic conditions in 42 days. nih.gov

Biobased Polythis compound Synthesis

The synthesis of polyacetals from renewable, biomass-derived monomers is an active area of research aimed at developing more sustainable polymers. rsc.orgrsc.org Many biobased monomers contain functional groups suitable for this compound formation. rsc.orgrsc.org

Examples of biobased polythis compound synthesis include the reaction between isosorbide and methylene chloride to produce a biobased and non-aromatic thermoplastic polythis compound. africaresearchconnects.comnih.gov This one-step process can be influenced by synthesis conditions such as concentration, mixing speed, and solvent nature, affecting the polymer architecture (linear vs. macro-cycles) and properties. africaresearchconnects.comnih.gov

Another approach involves the synthesis of dithis compound monomers from isohexide monomers like isomannide, isosorbide, and isoidide, followed by this compound metathesis polymerization to yield polyacetals with varying molecular weights and glass transition temperatures. rsc.org Biobased polycarbonates containing spirocyclic this compound structures have also been synthesized from vanillin (B372448), allowing for multipathway chemical recycling. acs.org A partially biobased poly(this compound-ester) known as Akestra is commercially available and used in food packaging. rsc.orgrsc.org

Research is also exploring the synthesis of functional polyacetals from sugar and furfuryl alcohol derivatives using controlled cascade enyne metathesis polymerization, enabling the creation of functionalized and chiral polyacetals with targetable molecular weights. researchgate.net

Radical Ring-Opening Polymerization of Cyclic Ketene (B1206846) Acetals

Radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) is a technique that allows for the introduction of heteroatoms or cleavable functional groups into the main chain of polymers, offering a pathway to biodegradable vinyl polymers. researchgate.netchemrxiv.orgresearchgate.net This method combines advantages of both ring-opening polymerization and radical polymerization. chemrxiv.org

CKAs are cyclic compounds containing heteroatoms and an exocyclic double bond that acts as a radical acceptor. researchgate.net rROP of CKAs can lead to the formation of polyesters. researchgate.netchemrxiv.orgresearchgate.net For instance, a cyclic ketene this compound derived from d-glucal (B13581) has been synthesized and its radical polymerization studied, revealing the formation of polythis compound-polyester copolymers. acs.orgnih.gov The alkene functionality within the d-glucal pyranose ring is essential for promoting ring-opening and ester formation in this case. acs.orgnih.gov

A challenge in rROP of CKAs is the competition between the ring-opening and ring-retaining propagation routes, which can lead to polymers being a random copolymer of ester and this compound units. chemrxiv.org The thermal properties of the resulting polymers can be linked to the ratio of ester and this compound linkages. nih.gov Copolymerization of CKAs with classic vinyl monomers can insert cleavable functionality into a vinyl-based copolymer backbone, imparting biodegradation. chemrxiv.org

Advanced Polymeric Materials Incorporating this compound Linkages

The inclusion of this compound linkages in polymer networks is being explored for the development of advanced polymeric materials with enhanced properties, particularly in the areas of recyclability and adaptability.

Covalent Adaptable Networks (CANs) Based on this compound Chemistry

Covalent adaptable networks (CANs) are a class of crosslinked polymers containing dynamic covalent bonds that can undergo reversible dissociation and reformation upon activation by an external stimulus, such as heat, light, or chemicals. chinesechemsoc.orgtandfonline.comresearchgate.net This dynamic nature allows CANs to be reprocessed, similar to thermoplastics, while retaining the desirable properties of thermosets. chinesechemsoc.org

This compound chemistry plays a significant role in the design of CANs, as this compound linkages can serve as dynamic covalent bonds. chinesechemsoc.orgumons.ac.be The acid-catalyzed exchange of this compound groups allows for the rearrangement of the polymer network topology. researchgate.netresearchgate.net This enables properties like flow, self-healing, and remolding. researchgate.net

CANs based on this compound chemistry have been developed for various applications, including recyclable thermosets. researchgate.net For example, high-performance and recyclable thermosets have been prepared from a spiro dithis compound prepolymer derived from lignin-based vanillin, utilizing acid-catalyzed this compound exchange for fast reprocessability. researchgate.net Another approach involves the use of N,S-acetal bonds in non-isocyanate polyurethane networks, offering multiple recycling scenarios including mechanical and chemical recycling. umons.ac.beacs.org

The incorporation of dual dynamic bonds, including this compound linkages, in CANs can lead to synergistic effects that accelerate stress relaxation and lower the relaxation activation energy compared to networks with only one type of dynamic bond. chinesechemsoc.org

Recyclable Thermosets with this compound Bonds

Traditional thermosets, due to their highly crosslinked three-dimensional networks, are difficult to recycle. tandfonline.comcas.cn Introducing degradable or dynamic covalent bonds, such as this compound linkages, into the molecular structure of thermosets provides a promising route towards achieving recyclability. tandfonline.comrsc.orgresearchgate.net

This compound linkages in thermosets can be cleaved under acidic conditions, allowing for the degradation of the network and potential recovery of monomers or oligomers. nih.govtandfonline.comrsc.orgresearchgate.netrsc.org This acid-lability makes this compound-containing thermosets amenable to chemical recycling. cas.cnrsc.org For instance, thermosets containing this compound linkages have been developed that can be degraded in acidic solutions, and the remaining linear polymer backbone can be recovered and potentially reused as a thermoplastic. tandfonline.com

Recyclable epoxy thermosets incorporating cleavable this compound and imine bonds derived from bio-based vanillin have been synthesized. rsc.org These networks can be depolymerized into reusable vanillin and polyols or recycled through a transimination pathway. rsc.org Researchers have also developed reprocessed thermosets based on asymmetric this compound structures, exhibiting excellent creep resistance and stability while remaining degradable and recyclable under mild acidic conditions. cas.cn

While degradable thermosets with this compound bonds show promise for reducing plastic waste, a key challenge lies in the industrial exploitation of these concepts and achieving efficient monomer recovery. tandfonline.comrsc.org However, the development of closed-loop recycling mechanisms for thermosets containing this compound linkages is being actively demonstrated. rsc.org

Degradable Polyacetals for Sustainable Applications

The environmental impact of plastic waste has driven the development of degradable polymers, including those containing this compound linkages, for sustainable applications. rsc.orgrsc.org The this compound functional group is susceptible to cleavage, particularly under acidic conditions, which can lead to the breakdown of the polymer chain into smaller molecules. rsc.orgdigitellinc.com This inherent degradability can be leveraged to reduce polymeric waste and potentially enable chemical recycling, where the degradation products are recovered and reused. rsc.org

Research is exploring the design and synthesis of polyacetals with tailored degradation rates for specific environmental or biomedical applications. rsc.orgdigitellinc.commdpi.com For instance, spiro-polyacetals, a type of cyclic polythis compound, are being investigated for their potential in drug delivery systems due to their acid-sensitive degradation behavior. mdpi.com Incorporating linear this compound units into spiro-polythis compound structures has been shown to accelerate hydrolysis under acidic conditions, leading to faster breakdown into small molecules and oligomers compared to polymers containing only spiro this compound units. digitellinc.com

The degradation rate of polyacetals can be influenced by factors such as the polymer's structure, the presence of other functional groups, and the surrounding environment (e.g., pH, temperature, solvent). digitellinc.comencyclopedia.pub Studies have shown that the solvent environment significantly impacts the degradation rate of this compound-containing polymers, with different solvents promoting varying rates of hydrolysis. digitellinc.com The development of environmentally degradable polymers, including polyacetals, requires that these materials be competitive in performance and cost, with monomers and polymerization processes that are scalable, efficient, economical, and sustainable. rsc.org

Polyoxymethylene (POM), a common polythis compound, is known to degrade through various mechanisms, including thermal, thermo-oxidative, photo-oxidative, and hydrolytic degradation. wikipedia.orgencyclopedia.pubcloudinary.com Acid hydrolysis and oxidation by agents like mineral acids and chlorine can lead to the degradation of this compound resins. wikipedia.org POM homopolymer is also susceptible to alkaline attack and degradation in hot water. wikipedia.org The degradation process of POM can lead to the release of formaldehyde. nih.gov

Structure-Property Relationships in this compound-Based Polymers

The properties of this compound-based polymers are intricately linked to their molecular structure, including the type of this compound units (linear or cyclic), the presence of other co-monomers, chain length, and the degree of crosslinking. rsc.orgtue.nl Understanding these structure-property relationships is crucial for designing polymers with desired performance characteristics. tue.nlacs.org

The inclusion of this compound functional groups in a polymer's structure can impart characteristics such as reprocessability and degradability. rsc.org The susceptibility of the this compound unit to hydrolysis or alcoholysis allows for the potential degradation of the polymer back to its small-molecule constituents. rsc.org

In polythis compound copolymers, the incorporation of co-monomers, such as dioxolane or ethylene (B1197577) oxide, can influence the polymer's properties, including its thermal stability and chemical resistance. wikipedia.org For example, polyoxymethylene copolymer, which replaces some of the -CH2O- groups with -CH2CH2O-, generally exhibits better chemical resistance compared to the homopolymer. wikipedia.orgmcam.com

The molecular weight of monomers used in polymer synthesis can significantly impact the mechanical properties of the resulting this compound-based polymers. acs.org Higher molecular weights can lead to enhanced mechanical performance. acs.org Additionally, the cross-link density in this compound-containing polymer networks can influence properties like strength and strain at break. acs.org Increasing cross-link density can enhance strength but may reduce the polymer's chain movement, affecting flexibility. acs.org

Studies on epoxy vitrimers containing different this compound structures have demonstrated that structural variations in this compound-based linkers can influence their degradation kinetics over several orders of magnitude. researchgate.net This highlights the fine-tuning potential of degradation rates through structural design. researchgate.net

Data on the properties of polyacetals can illustrate these relationships. For instance, thermal analysis can reveal glass transition temperatures and thermal degradation onset temperatures, providing insights into the material's stability under heat. digitellinc.com

Mechanical Performance and Stability of Polythis compound Materials

Polythis compound materials, particularly polyoxymethylene (POM), are valued for their excellent mechanical performance and stability, making them suitable for demanding applications. wikipedia.orgnih.gov These properties include high strength, hardness, rigidity, low friction, and good dimensional stability. wikipedia.orgmcam.comejournals.eu

The mechanical properties of polyacetals can be influenced by factors such as temperature, the addition of fillers or reinforcements, and exposure to various environments. ejournals.euresearchgate.net For example, the tensile modulus and strength of polythis compound composites can be increased by reinforcement with materials like carbon fiber or aramid fibers. ejournals.eu The addition of silicones can also affect mechanical properties, leading to an increase in flexural tensile, flexural modulus, and tensile modulus, although sometimes with a slight decrease in tensile strength. ejournals.eu

The stability of polythis compound materials can be affected by exposure to heat, chemicals, and UV radiation. wikipedia.orgcloudinary.com While generally resistant to many solvents and chemicals at room temperature, strong acids, alkalis, and oxidizing agents can cause degradation. wikipedia.orgmcam.com The degradation of POM can lead to a reduction in molecular weight and changes in thermal and mechanical characteristics. cloudinary.comresearchgate.net

Studies on the degradation behavior of POM during processing, aging, and UV irradiation have shown that these factors can decrease the onset temperature of degradation. cloudinary.comresearchgate.net Multiple processing steps can further degradation. cloudinary.com Long-term stability studies at elevated temperatures indicate that stability decreases depending on stabilization conditions. cloudinary.com

The mechanical properties of polythis compound can also be affected by immersion in physiological environments, which is relevant for biomedical applications. researchgate.net Studies have shown that immersion in solutions like Ringer's solution can lead to significant reductions in Young's modulus, although ultimate tensile strength may show negligible changes. researchgate.net

Thermal degradation kinetics of POM have been studied under different atmospheres, revealing distinct degradation mechanisms and activation energies depending on whether the environment is inert or oxidative. mdpi.com Understanding these mechanisms is important for predicting the material's behavior under various conditions. mdpi.comnih.gov

Here is a table summarizing some mechanical properties of polythis compound, based on research findings:

PropertyObservation/ChangeConditions/ModifierSource
Young's ModulusSignificant reductions (up to 19.5%)Immersion in Ringer's solution (1 month) researchgate.net
Ultimate Tensile StrengthNegligible reductionsImmersion in Ringer's solution (1 and 6 months) researchgate.net
Tensile StrengthIncreased by 27.45%Addition of basalt fibers (5% fiber content) ejournals.eu
Flexural StrengthIncreased by 18.11%Addition of basalt fibers (5% fiber content) ejournals.eu
Tensile ModulusIncreaseReinforcement with carbon fiber or aramid fibers ejournals.eu
Flexural/Tensile ModulusIncrease (with slight decrease in tensile strength)Addition of silicones ejournals.eu
StiffnessSignificant reductions, then small but significant increase between 1 and 6 monthsImmersion in Ringer's solution (1 and 6 months) researchgate.net

The inherent thermal instability of POM, particularly the homopolymer with its hemithis compound end groups, can lead to depolymerization by a chain-cracking process, releasing oxymethylene units. nih.gov Stabilization methods are employed to mitigate this degradation. wikipedia.org

Enzymatic Transformations and Biocatalysis Involving Acetals

Natural Occurrence and Biosynthesis of Acetal (B89532) Motifs

This compound structures are widely distributed in natural products, playing crucial roles in biological systems. A prominent example is their presence as glycosidic linkages in carbohydrates, oligosaccharides, and polysaccharides, such as cellulose. wikipedia.orglibretexts.org Spiroacetals, a specific type of cyclic this compound, are key structural features in numerous polyketide natural products, many of which exhibit significant biological activity. researchgate.net

The biosynthesis of these this compound motifs in nature is often catalyzed by specific enzymes. For instance, the formation of spiroacetals in the biosynthesis of macrocyclic polyketides like ossamycin (B1233878) and oligomycin (B223565) involves catalysis by novel spirothis compound cyclases. researchgate.net Researchers have investigated the biosynthetic pathways of these complex molecules to understand the enzymatic machinery responsible for their formation. researchgate.net

Volatile this compound compounds are also found in vegetal, fermented food, beverages, and animal resources, contributing significantly to their flavor and fragrance profiles. ymerdigital.com

Enzyme-Catalyzed Acetalization and Hydrolysis

Enzymes play a vital role in both the formation (acetalization) and cleavage (hydrolysis) of this compound bonds. These enzymatic reactions often proceed with remarkable chemo-, regio-, and stereoselectivity under mild conditions, offering advantages over traditional chemical methods that typically require strong acids and can lead to undesired side reactions. wikipedia.orgbioengineer.orgnih.gov

Glycosidase enzymes, for example, catalyze the hydrolysis of glycosidic bonds in carbohydrates, which are essentially this compound linkages. libretexts.org This process is crucial for breaking down complex sugars into simpler units. Conversely, glycosyltransferases catalyze the formation of new glycosidic bonds, representing the enzymatic conversion of hemiacetals to acetals. libretexts.org

Lipases are another class of enzymes that have been shown to catalyze reactions involving acetals, including the enzymatic production of glycerol (B35011) acetate (B1210297). nih.gov

Enzymatic Dual-Oxa Diels-Alder Reactions to Form this compound Cores

Enzymatic Diels-Alder (DA) reactions are powerful tools for constructing complex cyclic systems found in many natural products. While enzymatic hetero-Diels-Alder (HDA) reactions involving oxygen atoms have been less explored, recent groundbreaking research has identified enzymes capable of catalyzing such transformations to form this compound cores. bioengineer.orgresearchgate.netresearchgate.net

A notable example is the enzyme Abx(−)F, a bifunctional vicinal oxygen chelate (VOC)-like protein. bioengineer.orgresearchgate.net This enzyme catalyzes a rare dual-oxa HDA reaction, leading to the formation of the oxygen-bridged tricyclic this compound core of (−)-anthrabenzoxocinone ((−)-ABX) with high stereoselectivity. bioengineer.orgresearchgate.netresearchgate.net Abx(−)F seamlessly integrates dehydration and the subsequent dual-oxa Diels-Alder cycloaddition within a single enzyme. bioengineer.org This bifunctionality is particularly significant in the context of polyheteroatomic substrates where multiple oxygen atoms participate in the cyclization. bioengineer.org

Role of Enzymes in Glycerol this compound Production

Glycerol, a significant byproduct of biodiesel production, can be converted into cyclic acetals, known as glycerol acetals, which have potential applications as fuel additives. msu.edunih.gov While acid-catalyzed reactions are commonly used for glycerol this compound synthesis, enzymatic methods are being explored as greener alternatives. msu.edu

Lipases have been identified as key enzymes for the enzymatic production of glycerol acetate from glycerol and methyl acetate. nih.gov Studies have focused on optimizing reaction conditions, including the type of lipase (B570770), enzyme concentration, reactant molar ratio, temperature, and solvent, to achieve high conversion rates. nih.gov For instance, immobilized Candida antarctica lipase B (Novozym 435) has shown effectiveness in catalyzing this reaction, achieving high conversion under optimized conditions. nih.gov

Enzyme TypeSubstrate(s)Product(s)Key FindingCitation
GlycosidasesGlycosides (Acetals)SugarsCatalyze hydrolysis of this compound linkages in carbohydrates. libretexts.org
GlycosyltransferasesHemiacetals, AlcoholsGlycosidesCatalyze formation of this compound linkages in carbohydrates. libretexts.org
Lipases (e.g., Candida antarctica B)Glycerol, Methyl AcetateGlycerol AcetateEffective in enzymatic synthesis of glycerol acetals. nih.gov
Abx(−)FPrecursor to (−)-ABX(−)-AnthrabenzoxocinoneCatalyzes a dual-oxa Diels-Alder reaction to form an this compound core. bioengineer.orgresearchgate.net
Spirothis compound CyclasesPolyketide PrecursorsSpiroacetalsInvolved in the biosynthesis of spirothis compound natural products. researchgate.net

Mechanistic Insights into Enzymatic this compound Transformations

Understanding the mechanisms by which enzymes catalyze this compound transformations is crucial for designing new biocatalysts and synthetic routes. Studies involving kinetic analysis, site-directed mutagenesis, and structural biology provide valuable insights into these enzymatic processes. gla.ac.ukgla.ac.uknih.gov

For enzymatic hydrolysis of acetals, the mechanism often involves general acid catalysis, similar to the acid-catalyzed non-enzymatic hydrolysis. libretexts.orggla.ac.ukacs.orgacs.org Enzymes can precisely position acidic residues in their active sites to protonate the this compound oxygen, facilitating the departure of an alcohol and the formation of a resonance-stabilized carbocation intermediate, which is then attacked by water. libretexts.orggla.ac.uk

In the case of the enzymatic dual-oxa Diels-Alder reaction catalyzed by Abx(−)F, mechanistic studies using techniques like isotope labeling assays and density functional theory (DFT) calculations have revealed a concerted mechanism where dehydration is coordinated with the cycloaddition. bioengineer.org Crystallographic analysis of Abx(−)F in complex with substrate analogues and the product has provided molecular snapshots of the catalytic pathway, highlighting how the enzyme's active site precisely guides the substrate through the transformation. bioengineer.org A conserved aspartate residue (Asp17) has been identified as playing a key role as a general base in mediating the dehydration step. researchgate.net

Design and Engineering of Artificial Enzymes for this compound Chemistry

The remarkable catalytic efficiency and selectivity of natural enzymes have inspired chemists to design and engineer artificial enzymes that can mimic these functions for various chemical transformations, including this compound chemistry. nih.govnih.govrsc.orgrsc.orgresearchgate.net The goal is to create synthetic catalysts that can operate under mild, environmentally friendly conditions with high specificity. nih.govrsc.org

Approaches to designing artificial enzymes for this compound chemistry include the bottom-up synthesis of catalysts with tailored active sites. nih.govrsc.org For instance, researchers have reported the synthesis of artificial this compound hydrolases that can selectively hydrolyze acetals even under neutral and basic conditions, which are typically challenging for non-enzymatic hydrolysis. nih.govrsc.orgrsc.org These artificial enzymes can be engineered to introduce local water pools near the this compound group or incorporate secondary catalytic groups to enhance activity. nih.gov

Computational Chemistry and Modeling of Acetal Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational framework for understanding the electronic structure and energetics of acetal (B89532) systems. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semiempirical approaches, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying this compound systems due to its favorable balance of accuracy and computational efficiency. youtube.com DFT methods are routinely employed to investigate reaction mechanisms, including the acid-catalyzed hydrolysis and formation of acetals. nih.govnih.gov

A prominent application of DFT is in the study of oxocarbenium ions, which are key intermediates in many this compound reactions. universiteitleiden.nl By mapping the potential energy surfaces of these ions, researchers can understand the influence of substituents on their stability and stereoselectivity. nih.gov For instance, DFT calculations have been instrumental in explaining the high 1,2-cis stereoselectivity observed in nucleophilic substitution reactions of pentofuranoses by analyzing the conformational energy landscapes of the corresponding furanosyl oxocarbenium ions. nih.gov

The B3LYP functional, often paired with the 6-31G* or 6-31G(d,p) basis set, is a popular choice for these studies. researchgate.netresearchgate.net It has been successfully used to calculate the geometries of transition states in glycosylation reactions, which involve this compound-like linkages. researchgate.net Furthermore, DFT has been used to investigate substituent effects on this compound hydrolysis. A systematic study on the hydrolysis of benzylidene acetals revealed a Hammett ρ value of approximately -4.06, which was determined through kinetic measurements and is indicative of a substantial buildup of positive charge at the benzylic position in the transition state, a finding consistent with an SN1-like mechanism. nih.gov

The following table presents data from a DFT study on the acid-catalyzed aldol (B89426) condensation, a reaction that can involve this compound-like intermediates, showcasing the effect of an acid catalyst on the activation energy.

Reaction ProcessActivation Energy (uncatalyzed) (kJ/mol)Activation Energy (acid-catalyzed) (kJ/mol)
Carbonyl to Enol (H from C1)269.17177.10
Carbonyl to Enol (H from C3)287.82177.63

This interactive data table is based on findings from a DFT study on acid-catalyzed aldol condensation, which can share mechanistic features with this compound reactions. nih.gov

Ab initio methods, which are based on first principles without the use of experimental data for parameterization, offer a high level of theory for studying this compound systems. nih.gov Coupled-cluster methods, such as DLPNO-CCSD(T), are considered the "gold standard" for calculating accurate conformational energies and reaction barriers. nih.gov However, their high computational cost often limits their application to smaller systems. Møller-Plesset perturbation theory (MP2) also provides reliable results and is computationally less demanding than coupled-cluster methods. nih.gov

Semiempirical methods, such as MNDO, AM1, and PM3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. uni-muenchen.de These methods are particularly useful for studying larger molecular systems. For example, MNDO calculations have been employed to investigate the origin of enantioselectivity in the addition of an allylzinc reagent to cyclopropenone propanediyl this compound. The calculations correctly predicted the major diastereomer by comparing the heats of formation of the possible transition states. universiteitleiden.nl

A comparative study benchmarking various computational methods against DLPNO-CCSD(T) for calculating conformational energies of organic molecules provides valuable insights into their accuracy.

Computational MethodMean Error (kcal/mol)
MP20.35
B3LYP0.69
HF/6-311+G(2d,p)0.81
HF/6-31G(d,p)1.00
MMFF941.30
MM3-001.28

This interactive data table is based on a comprehensive benchmark study of computational methods for conformational energies. nih.gov

A crucial aspect of computational studies on this compound systems is the accurate determination of the geometries of stable molecules and transition states. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum (for a stable molecule) or a first-order saddle point (for a transition state) on the potential energy surface. chemrxiv.org

Various algorithms, such as the Berny algorithm, are employed for geometry optimization. researchgate.net For locating transition states, methods like the quasi-Newton (QN) and quadratic synchronous transit (QST) are commonly used. researchgate.netarxiv.org DFT calculations, particularly with the B3LYP functional and 6-31G** basis set, have been shown to provide optimized geometries for molecules like acetaldehyde (B116499) that are in good agreement with experimental data. researchgate.net

The following table compares the calculated and experimental bond lengths and angles for acetaldehyde, a fundamental carbonyl compound in this compound chemistry.

ParameterTheoretical (B3LYP/6-31G**)Experimental
C-C bond length (Å)1.511.501
C-O bond length (Å)1.201.216
C1-H bond length (Å)1.111.114
C-C-O bond angle (°)125123.92
C-C-H bond angle (°)115117.47

This interactive data table is based on a computational study of acetaldehyde. researchgate.net

Computational chemistry provides powerful tools for predicting the kinetics and selectivity of this compound reactions. By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, one can estimate the reaction rate coefficient using transition state theory. fsu.educhemguide.co.uklibretexts.org

A key aspect of this compound chemistry is understanding the factors that govern selectivity, particularly in the formation of stereoisomers. Computational methods can be used to determine whether a reaction is under kinetic or thermodynamic control. arxiv.orggithub.ioreddit.com Kinetic control favors the product that is formed fastest (lowest ΔG‡), while thermodynamic control favors the most stable product (lowest Gibbs free energy of the product). arxiv.orggithub.ioreddit.com For instance, in the reaction of aldehydes with D-glucitol, the formation of a 2,3-O-monothis compound is observed under kinetic control. nih.gov

DFT calculations have been successfully employed to predict the selectivity of various reactions. For example, a theoretical study on the hydrolysis of nerve agents, which share mechanistic similarities with this compound hydrolysis, found a good correlation between the calculated electrophilicity index and the experimental hydrolysis rate. The wb97xD functional was identified as particularly suitable for these predictions. nih.gov

The following table illustrates the concept of kinetic versus thermodynamic control with hypothetical relative energy values.

ProductRelative Activation Energy (kcal/mol)Relative Product Stability (kcal/mol)Control
Kinetic Product10-5Favored at low temperature, short reaction time
Thermodynamic Product12-10Favored at high temperature, long reaction time

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound systems, providing insights into their conformational preferences and interactions with their environment over time. uci.edu MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. libretexts.orgchegg.com Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS. libretexts.org

MD simulations can be used to explore the conformational landscape of molecules containing this compound moieties. nih.gov By analyzing the trajectories of atoms over time, one can determine the populations of different conformers and the dynamics of their interconversion. nih.gov For example, a well-tempered metadynamics simulation of ethylene (B1197577) glycol, a common diol in this compound formation, in a dilute aqueous solution revealed a free energy difference of 3.5 kJ/mol between the trans and gauche conformers. chemrxiv.org

The analysis of dihedral angle distributions from MD simulations provides quantitative information about the preferred conformations of specific bonds within a molecule. researchgate.netresearchgate.netnih.gov This information is crucial for understanding the structural flexibility of this compound-containing molecules and how it might influence their reactivity.

The following table presents data from an MD simulation of ethylene glycol, illustrating the populations of its conformers at different mole fractions in an aqueous solution.

Mole Fraction of Ethylene Glycol (xEG)Population of Trans Conformer (%)
1.00 (Neat)21.0
0.5017.5
0.2515.0
0.0513.1

This interactive data table is based on a molecular dynamics simulation study of aqueous ethylene glycol solutions. chemrxiv.org

Computational Studies of Stereoselectivity in this compound Reactions

One of the most significant contributions of computational chemistry to the study of acetals is in the elucidation of the origins of stereoselectivity in their reactions. By modeling the transition states of competing reaction pathways, researchers can predict and rationalize the formation of one stereoisomer over another. nih.gov

A key area of investigation is the nucleophilic addition to oxocarbenium ions, which often dictates the stereochemical outcome of this compound substitution reactions. nih.gov Computational studies have shown that the facial selectivity of this addition is influenced by a combination of steric and stereoelectronic effects. For example, in the reactions of furanosyl acetates, the 1,2-cis selectivity can be explained by the conformational preferences of the intermediate furanosyl oxocarbenium ions. wiley-vch.de

DFT calculations are frequently used to determine the energy difference between diastereomeric transition states, which directly relates to the predicted diastereomeric or enantiomeric excess. jlu.edu.cnutexas.edursc.org For instance, in a copper-catalyzed asymmetric C-O cross-coupling reaction, DFT calculations revealed an energy difference of 2.8 kcal/mol between the transition states leading to the S- and R-configured products, which is in qualitative agreement with the experimentally observed enantioselectivity of 80% ee. acs.org

The following table provides an example of how the calculated energy difference between two transition states can be related to the predicted product ratio.

ΔΔG‡ (TSR - TSS) (kcal/mol) at 298 KPredicted Product Ratio (S:R)Predicted Enantiomeric Excess (% ee) of S
-0.52.3 : 140
-1.05.4 : 169
-1.512.7 : 185
-2.029.9 : 193

Modeling of this compound-Based Polymer Properties

Computational modeling has become an indispensable tool for predicting and understanding the material properties of this compound-based polymers, such as polyoxymethylene (POM). xometry.com These engineering thermoplastics are valued for properties like high stiffness, strength, low friction, and excellent dimensional stability. xometry.com Computational methods allow researchers to establish quantitative structure-property relationships (QSPR), connecting the molecular structure of the polymer's repeating units to its macroscopic physical and mechanical characteristics.

One established QSPR method utilizes connectivity indices as the primary descriptors for the topology of the repeating polymer unit. researchgate.net This approach forms the basis for software designed to estimate a wide range of polymer properties, providing a rapid means of screening potential new polymer structures before synthesis. researchgate.net Such tools can offer valuable estimations for properties like density and other key physical characteristics. researchgate.net

Molecular dynamics (MD) simulations offer a more detailed, atomistic view of polymer systems. Coarse-grained MD simulations, for example, can be employed to model novel polymer nanocomposites. scievent.com This technique allows for the systematic investigation of how factors like the size and content of nanoparticles embedded within a polymer matrix influence the material's structural, dynamic, mechanical, and viscoelastic properties. scievent.com These simulations can reveal how specific molecular architectures lead to desirable macroscopic behaviors, such as enhanced mechanical reinforcement or lower energy dissipation, which is crucial for designing next-generation materials for applications like green automobile tires. scievent.com

The key properties of this compound polymers that are often targeted for computational modeling are summarized in the table below.

Property CategorySpecific PropertyRelevance in this compound PolymersComputational Approach
Mechanical Tensile StrengthMeasures resistance to being pulled apart. This compound homopolymers have high tensile strength. xometry.comQSPR, Molecular Dynamics
Flexural ModulusIndicates stiffness when bent.QSPR, Molecular Dynamics
Compressive StrengthAbility to withstand compressive forces. xometry.comMolecular Dynamics
Physical DensityMass per unit volume. This compound has a density of 1.410–1.420 g/cm³. xometry.comQSPR, Atomistic Simulations
Dimensional StabilityResistance to changes in size/shape with environmental changes (e.g., moisture). This compound exhibits minimal moisture absorption. xometry.comMolecular Dynamics
Tribological Coefficient of FrictionA measure of the "slipperiness" of the material. This compound is known for its low coefficient of friction. xometry.comMolecular Dynamics
Wear ResistanceAbility to resist material loss due to friction.Molecular Dynamics

Computational Approaches in Enzyme-Acetal Interactions

Computational chemistry provides powerful insights into the dynamic and intricate interactions between enzymes and this compound-containing substrates or inhibitors. These methods allow for the detailed exploration of catalytic mechanisms, binding affinities, and the structural basis of enzyme specificity at an atomic level. zenodo.orgnih.gov

A primary goal of these computational studies is to understand and engineer enzyme function. zenodo.org Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are central to this field. zenodo.org MD simulations track the movements of atoms over time, revealing the conformational dynamics of the enzyme's active site and how it accommodates a substrate. zenodo.org This approach helps analyze the flexibility, stability, and specific interactions that govern the binding process. zenodo.org QM/MM methods provide a higher level of theory to study the electronic rearrangements that occur during bond-making and bond-breaking events in the enzyme's active site, which is essential for elucidating reaction mechanisms with high precision. zenodo.org

Modern computational strategies often integrate multiple techniques to enhance catalytic efficiency. For instance, a holistic approach may combine statistical mechanics, machine learning, and path sampling algorithms to analyze the complete enzyme-substrate turnover event. mit.edu This allows researchers to identify the specific structural characteristics of enzyme-substrate complexes that are primed for successful conversion to product. mit.edu This knowledge can then be used to guide site-directed mutagenesis, where specific amino acid residues are mutated to stabilize these productive conformations, thereby enhancing the enzyme's turnover number. mit.edu

The table below outlines common computational techniques and their applications in studying enzyme-acetal interactions.

Computational TechniquePrincipleApplication in Enzyme-Acetal Systems
Molecular Docking Predicts the preferred orientation of a ligand (e.g., an this compound substrate) when bound to a receptor (enzyme) to form a stable complex.Identifies potential binding modes of this compound substrates or inhibitors in an enzyme's active site; predicts binding affinity.
Molecular Dynamics (MD) Simulations Simulates the time-dependent motion of atoms and molecules to understand the physical behavior of the system. zenodo.orgElucidates the dynamic behavior of the enzyme-acetal complex, including conformational changes, solvent effects, and the stability of interactions over time.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method where a small, chemically active region (e.g., the active site) is treated with high-accuracy quantum mechanics, while the rest of the protein is treated with more efficient molecular mechanics. zenodo.orgModels the enzymatic reaction mechanism, including transition states and reaction energy barriers, for this compound hydrolysis or formation.
Machine Learning (ML) Algorithms that learn from existing data to identify patterns and make predictions. zenodo.orgmit.eduAnalyzes large datasets from MD simulations to identify key structural features correlated with high catalytic activity; guides enzyme redesign efforts. mit.edu
Homology Modeling Predicts the 3D structure of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. zenodo.orgnih.govGenerates a structural model of an enzyme of interest when an experimental structure is unavailable, enabling further docking and simulation studies.

Acetal Compounds in Medicinal Chemistry and Biological Systems

Acetal-Containing Drugs and Drug Candidates

Despite a historical perception that acetals might be chemically unstable under the acidic conditions of the gastrointestinal tract, leading to concerns about their suitability for oral bioavailability, many effective therapeutic agents incorporate these structural elements. acs.orgnih.gov Both simple acyclic acetals and more complex cyclic acetals can be sufficiently robust for use in orally bioavailable drugs. acs.orgnih.gov

Design Principles for Orally Bioavailable This compound (B89532) Drugs

The chemical stability of molecules containing geminal diheteroatomic motifs, including acetals, can be modulated through physicochemical design principles. acs.orgnih.gov These principles involve strategies such as the judicious deployment of proximal electron-withdrawing substituents and conformational restriction. acs.orgnih.gov By carefully designing the molecular structure, the lability of the this compound group can be controlled to ensure sufficient stability for oral absorption while potentially allowing for targeted release. acs.orgnih.gov

Chemical Stability and Metabolic Fate of this compound Drugs

The stability of this compound-containing drugs is a critical factor for their efficacy, particularly for oral administration where they encounter the acidic environment of the stomach. While acetals are generally susceptible to acid-catalyzed hydrolysis, their stability can be influenced by their specific structure and the presence of neighboring groups. acs.orgnih.gov Studies have shown that bicyclic acetals can exhibit fair stability in simulated intestinal fluids, suggesting low degradation at major human absorption sites. nih.gov Furthermore, modulating ring size and substitution patterns can enhance their stability in simulated gastric fluid. nih.gov The metabolic fate of this compound drugs involves their potential hydrolysis, which can regenerate the parent alcohol and carbonyl compound. This characteristic is leveraged in the design of this compound-based prodrugs.

This compound Derivatives as Prodrugs

This compound derivatives are explored as prodrugs to improve the pharmacokinetic properties and targeted delivery of therapeutic agents. acs.orgresearchgate.net Prodrug design aims to alter the chemical structure of a drug to enhance properties like solubility, permeability, and metabolic stability. researchgate.net this compound linkages, being acid-labile, can be utilized to create prodrugs that release the active drug in specific acidic environments, such as the tumor microenvironment or endosomes. nih.govmdpi.comresearchgate.net For example, this compound-linked polymeric prodrugs of paclitaxel (B517696) have been developed for pH-triggered drug delivery in cancer therapy. nih.gov These prodrug micelles demonstrated higher therapeutic efficacy against cancer cells compared to the free drug and exhibited better stability at physiological pH. nih.gov Resveratrol (B1683913) derivatives incorporating this compound linkages have also been synthesized as prodrugs to address the rapid metabolism of the parent compound, resulting in a protracted presence of resveratrol metabolites in blood. acs.orgepa.gov

Role of Acetals in Carbohydrate Chemistry and Biology

Acetals are of fundamental importance in carbohydrate chemistry. acs.orgorgosolver.com Carbohydrates, which are polyhydroxy aldehydes or ketones, readily form cyclic hemiacetals and acetals (glycosides) through intramolecular or intermolecular reactions involving their carbonyl and hydroxyl groups. orgosolver.comlibretexts.orgbyjus.com The formation of glycosidic bonds, which are essentially this compound linkages, is central to the structure of disaccharides, oligosaccharides, and polysaccharides. masterorganicchemistry.com

Carbohydrate TypeThis compound Linkage RoleExamples
MonosaccharidesIntramolecular hemithis compound/acetal formation (ring structures)Glucose, Fructose
DisaccharidesGlycosidic bond (this compound linkage between two monosaccharides)Maltose, Sucrose, Lactose
PolysaccharidesGlycosidic bonds (this compound linkages forming polymer chains)Amylose, Cellulose, Glycogen

The stability of acetals in carbohydrates is crucial for their biological functions and structural integrity. orgosolver.com In synthetic carbohydrate chemistry, acetals are frequently employed as protecting groups for hydroxyl functionalities due to their stability under neutral to strongly basic conditions. acs.orglibretexts.org Cyclic acetals, formed using diols, are particularly useful as protecting groups and are generally more stable towards hydrolysis than acyclic ones. libretexts.org

Therapeutic Applications and Pharmacological Relevance of this compound Structures

The presence of this compound structures in bioactive molecules contributes to their therapeutic potential and pharmacological relevance. orgosolver.comlibretexts.orgbyjus.compreprints.org As discussed, this compound motifs are found in various natural products with diverse biological activities. nih.govorganic-chemistry.org Furthermore, this compound linkages are utilized in the design of drugs and prodrugs to influence their pharmacokinetic properties, targeting, and release profiles. acs.orgnih.govacs.orgnih.govmdpi.comresearchgate.netepa.gov The acid-sensitive nature of acetals makes them particularly useful for developing drug delivery systems that respond to the lower pH found in specific tissues or cellular compartments, such as tumors or endosomes. mdpi.comresearchgate.netpreprints.org This pH-responsive release mechanism can enhance the selectivity and efficacy of therapeutic agents while minimizing systemic toxicity. researchgate.net The ability to modulate the stability of this compound linkages through structural modifications allows for the fine-tuning of drug release rates. mdpi.compreprints.org

Environmental and Sustainable Aspects of Acetal Chemistry

Green Synthesis Routes for Acetal (B89532) Compounds

The synthesis of acetals traditionally involves the reaction of aldehydes or ketones with alcohols in the presence of acid catalysts. ijsdr.org However, conventional methods often utilize corrosive and costly reagents, halogenated solvents, and can generate significant waste, posing environmental concerns. ijsdr.org In response, there has been a growing focus on developing greener synthesis routes that are clean, efficient, eco-friendly, and cost-effective. ymerdigital.com

Researchers have explored various catalytic systems for this compound synthesis, including transition metals, metal complexes, and salts. ymerdigital.com Acid heterogeneous and homogeneous catalysts are commonly used, but complementary methods using basic conditions with sodium alkoxide and trifluoroacetate (B77799) esters have also shown appreciated quantitative yields. ymerdigital.com

Several green approaches have been reported:

Heterogeneous Catalysis: Utilizing solid catalysts that can be easily separated and reused is a key aspect of green chemistry. Examples include the use of silicotungstic acid modified bentonite (B74815) (STA-Ben), which has been shown to be an efficient and reusable catalyst for the synthesis of this compound derivatives in excellent yields. scirp.org Mesoporous Zirconium Oxophosphate has also been effectively used for the synthesis of cyclic acetals from glycerol (B35011) and various aldehydes with high yields. ymerdigital.com Natural kaolin (B608303) has been employed as a cost-effective and eco-friendly heterogeneous catalyst for acyclic this compound synthesis, demonstrating good conversion rates. ymerdigital.com Acidic heterogeneous catalysts, such as ion-exchange resins, zeolites, heteropolyacids, and promoted metal oxides, are being investigated to overcome issues associated with homogeneous catalysts like corrosion and separation difficulties. researchgate.net

Solvent-Free Conditions: Performing acetalization reactions without or with minimal solvent reduces waste and environmental impact. ijsdr.org Solvent-free methods for synthesizing acetals from glycerol and furfural (B47365) have been explored, yielding potential biofuel additives. researchgate.netconicet.gov.ar

Photochemical Protocols: Green photochemical methods using photocatalysts and readily available light sources like household lamps have been developed for the acetalization of aldehydes. ymerdigital.comrsc.orgrsc.org These methods avoid the need for transition metal complexes and stoichiometric acids. rsc.org Eosin Y and Schreiner's thiourea (B124793) are examples of photocatalysts used in these protocols. ymerdigital.comrsc.orgrsc.org

Green Solvents: The use of environmentally benign solvents is another crucial aspect. Cyclopentyl methyl ether and 2-methyltetrahydrofuran, which are low-impact ethereal solvents, have been successfully employed in acetalization reactions catalyzed by ammonium (B1175870) salts. mdpi.com Water has also been explored as a universal green solvent in microwave-assisted this compound synthesis. ijsdr.org

These green synthesis routes aim to minimize the environmental footprint of this compound production by reducing the use of hazardous substances, lowering energy consumption, and generating less waste.

This compound-Based Sustainable Solvents

The development of sustainable solvents from renewable resources is an important area of green chemistry. This compound compounds, particularly those derived from biomass, are being explored as potential sustainable solvents. epfl.ch

Cyclic glycerol acetals and ketals, formed from the condensation of glycerol (a byproduct of biodiesel production) with aldehydes or ketones, are being evaluated as bio-based solvents. researchgate.netrsc.org These compounds can be easily synthesized and exhibit potential as alternatives to traditional petrochemical solvents. researchgate.netrsc.org

Research has focused on evaluating the solvent properties of glycerol-based acetals and ketals, including their positioning in Hansen and COSMO-RS spaces, volatility, and stability towards hydrolysis and autoxidation. rsc.org For instance, cyclic acetals derived from glycerol and formaldehyde (B43269), acetone, or isobutyl methyl ketone are commercially available and have been studied. rsc.org

A new class of carbohydrate-based solvents with this compound functionality has been developed through the this compound functionalisation of biomass. epfl.ch This approach, such as the Aldehyde-Assisted Fractionation (AAF) technology, transforms carbohydrates into this compound aprotic forms in a single step during biomass depolymerisation, potentially yielding new platform chemicals like diformylxylose (DFX) with promising solvent properties. epfl.ch

This compound-based solvents offer high solvency and can be used in various applications, including as replacements for more hazardous solvents, in cleaners, or in synthesis. carlroth.com Their properties, such as water miscibility, can vary depending on their structure. carlroth.com

Recyclability and Degradation of this compound-Containing Materials

The end-of-life fate of materials is a critical consideration for sustainability. This compound-containing materials, particularly polyacetals (polyoxymethylenes, POM), are known for their durability and mechanical properties. stephensplasticmouldings.co.ukexcesspoly.com Their recyclability and degradation behavior are important aspects of their environmental profile.

Polyacetals are considered recyclable, and their long lifespan contributes to sustainable manufacturing practices by reducing waste. stephensplasticmouldings.co.ukexcesspoly.com Companies are involved in the recycling of scrap this compound plastic, processing it into recycled plastic for use in various industries. excesspoly.com

In terms of degradation, this compound bonds are susceptible to acid-catalyzed hydrolysis, breaking down into lower molar mass compounds. nih.govnih.govrsc.org This property can be leveraged for the controlled degradation or chemical recycling of this compound-containing polymers. nih.govnih.govresearchgate.net

Research is being conducted on developing degradable this compound polymers. For example, polythis compound materials have been designed to undergo pH-dependent degradation in aqueous mixtures, with the rate of hydrolysis tunable through chemical modifications. nih.govresearchgate.net This allows for the potential use of these materials in applications requiring controllable breakdown. nih.govresearchgate.net

An aqueous process for recycling polythis compound involves heating the polymer with water and an acid catalyst under pressure, which decomposes the polythis compound into formaldehyde monomer. google.com This formaldehyde solution can then be further processed or used in the manufacturing of new polythis compound. google.com

Combining this compound bonds with other degradable linkages, such as ester or carbonate bonds, within the same polymer chain can lead to materials with tailored degradation properties, potentially exhibiting surface erosion rather than bulk degradation. nih.gov

Environmental Impact of this compound Formation in Consumer Products

This compound compounds are used as fragrance ingredients in various consumer products, including personal care products like perfumes, colognes, hair products, soaps, and cleaning products. ymerdigital.comindustrialchemicals.gov.augivaudan.comnih.gov Their presence in these products raises questions about their environmental impact upon release.

Consumer products are often released into wastewater streams and the air during normal use, leading to the potential environmental exposure of their chemical ingredients, including acetals. industrialchemicals.gov.aunih.govrsc.org While ingredients are assessed for safety, some may be poorly biodegradable. rsc.org

The environmental fate and distribution of chemicals from personal care products, including acetals used as fragrances, are areas of ongoing study. industrialchemicals.gov.aunih.gov These chemicals can enter the environment through treated effluents and biosolids from sewage treatment plants. industrialchemicals.gov.au

While specific detailed research findings on the environmental impact solely of this compound formation within consumer products are limited in the provided context, the broader environmental distribution of personal care product ingredients and their potential effects are recognized concerns. nih.gov The focus is on ensuring ingredients are as sustainable as possible and reducing the planetary impact of these products. rsc.org

This compound Derivatives as Fuel Additives and Biofuel Components

This compound derivatives, particularly those derived from renewable resources like glycerol and furfural, are being investigated as promising fuel additives and components of biofuels. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govrsc.orgnih.govepa.govrsc.org

Glycerol, a significant byproduct of biodiesel production, can be converted into acetals and ketals through acetalization reactions with aldehydes or ketones. researchgate.netresearchgate.netmdpi.comnih.govnih.gov These glycerol-based oxygenates can serve as excellent fuel additives. mdpi.comnih.gov

The addition of glycerol acetals to biodiesel or diesel fuel can offer several benefits:

Improved Cold Flow Properties: They can decrease the viscosity, reduce the pour point and cold filter plugging point of biodiesel fuels, and act as cold flow improvers for diesel-biodiesel blends. researchgate.netmdpi.comnih.gov

Enhanced Stability: They can improve the flash point and oxidation stability of biodiesel. researchgate.netmdpi.com

Reduced Emissions: These oxygenated additives can help reduce particulate matter emissions and carbon monoxide emissions from diesel fuel. researchgate.netmdpi.com

Increased Octane (B31449)/Cetane Number: Glycerol-based oxygenates can increase the octane or cetane number of fuels. mdpi.comnih.gov

Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), formed from the reaction of glycerol with acetone, is a well-studied example of a glycerol-derived this compound used as a fuel additive. researchgate.netresearchgate.netnih.gov It is commercially available and has shown potential in improving octane number, viscosity, antiwear properties, and cold flow properties. researchgate.net

Furfural derivatives, including furfural dipropyl this compound (FDPA), are also being explored as high-performance fuel additives. epa.gov FDPA, synthesized from furfural (a renewable feedstock) and n-propanol, has shown high process selectivity and can be considered a component of automobile fuel due to its high calorific value and antiknock performance, with reported octane numbers exceeding 100. epa.gov

The synthesis of these this compound fuel additives from bio-based feedstocks like glycerol and furfural aligns with the principles of utilizing renewable resources and valorizing byproducts from the biodiesel industry. researchgate.netmdpi.comnih.govrsc.org

Advanced Analytical Techniques for Acetal Characterization and Analysis

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. NMR spectroscopy is widely used for the identification and analysis of organic compounds. nih.gov The principle involves measuring the energy required to change the alignment of magnetic nuclei in a magnetic field. nih.gov

While direct detailed ¹H NMR spectral data for 1,1-diethoxyethane was not extensively provided in the search results in a format suitable for a comprehensive data table, studies have demonstrated its utility in monitoring reactions involving this acetal (B89532). For instance, compact NMR spectroscopy has been employed to monitor the acid-catalyzed acetalization of p-nitrobenzaldehyde (PubChem CID 541) with ethylene (B1197577) glycol (PubChem CID 174). fishersci.co.uk In such studies, the concentrations of reactants and products, including the formed this compound, can be followed by analyzing peak integrals in the ¹H NMR spectra as a function of time. fishersci.co.uk The emergence of the characteristic CH proton peak of 1,1-diethoxyethane has been observed during its formation. fishersci.co.uk

Related acetals, such as 1,1-dimethoxyethane (B165179) (PubChem CID 10795), have well-documented ¹H NMR spectra, showing distinct signals corresponding to the methyl and methine protons, illustrating the technique's applicability to this class of compounds. nih.govnih.gov Similarly, ¹H NMR data for 2,2-dichloro-1,1-diethoxyethane (CAS 619-33-0) is available, providing chemical shift and coupling information that aids in its identification. fishersci.ca NMR studies have also been used in the analysis of the conversion of 1,1-dibutoxybutane (B1265885) (PubChem CID 22210). guidetopharmacology.org Furthermore, NMR, alongside GC-MS and FTIR, serves as a complementary tool for comprehensive analysis in complex samples like e-liquids, enabling the identification of various components, including flavorings. wikipedia.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify functional groups present in a molecule based on their vibrational modes. This technique is valuable for the characterization and identification of organic compounds. sigmaaldrich.com

FTIR spectroscopy provides characteristic absorption bands that correspond to the specific bonds and functional groups within the 1,1-diethoxyethane molecule. A comparative study of the FTIR spectra of ethanol (B145695) (PubChem CID 702) and 1,1-diethoxyethane has been conducted in the context of acetalization reactions. fishersci.co.uk These comparisons help in confirming the formation of the this compound by observing the disappearance of reactant peaks and the appearance of new peaks characteristic of the this compound functional group and the rest of the molecule. The NIST WebBook provides an infrared spectrum for 1,1-diethoxyethane, showing absorption bands in the condensed phase that are indicative of its structure. probes-drugs.org FTIR spectra of 1,1-diethoxyethane have also been recorded using techniques like casting from trichloroethanol. mims.com The coupling of thermogravimetric analysis with FTIR (TGA-FTIR) has also been applied in research related to the synthesis of 1,1-diethoxyethane, allowing for the analysis of volatile products evolved during thermal processes. dsmz.de FTIR is also used in conjunction with GC-MS and NMR for the comprehensive analysis and compositional fingerprinting of substances. wikipedia.org

Chromatographic Techniques

Chromatographic techniques are essential for separating 1,1-diethoxyethane from mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This makes it a widely used method for the analysis of volatile and semi-volatile organic compounds, including 1,1-diethoxyethane. GC-MS is commonly employed to track changes in volatile compounds in various matrices, such as food and beverages. guidetopharmacology.org

1,1-Diethoxyethane has been analyzed by GC-MS in studies investigating aging markers in alcoholic beverages like Chinese baijiu and sherry wine. guidetopharmacology.org Its presence and concentration changes during aging processes can be monitored using this technique. guidetopharmacology.org GC-MS analysis has also been applied to study volatile compounds in refined ethanol, where 1,1-diethoxyethane was detected. uni.lu Both headspace and liquid injection GC/MS methods have confirmed the presence of 1,1-diethoxyethane in such samples. uni.lu The NIST WebBook provides gas chromatography data for 1,1-diethoxyethane, including retention indices on non-polar columns, which are valuable for identification purposes. fishersci.dk Mass spectra of 1,1-diethoxyethane obtained from GC-MS analysis are available in spectral databases, showing characteristic fragmentation patterns that aid in its identification. fishersci.seethersolvent.cominformaticsjournals.co.in GC-MS has also been used in the analysis of the conversion of 1,1-dibutoxybutane. guidetopharmacology.org The technique is frequently used in conjunction with other methods like FTIR and NMR for comprehensive sample analysis. wikipedia.orgsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating and analyzing compounds that are less volatile or thermally unstable than those typically analyzed by GC. While GC-MS is more commonly reported for the direct analysis of volatile acetals like 1,1-diethoxyethane, HPLC can be relevant for the analysis of mixtures containing acetals or related, less volatile compounds. Although detailed research findings on the specific application of HPLC for the primary characterization of 1,1-diethoxyethane itself were not prominently featured in the search results, HPLC has been used as a separation method in studies involving related substances or complex mixtures where acetals might be present. For instance, HPLC was utilized to analyze degradation products of clopidogrel (B1663587) bisulfate (PubChem CID 115366), demonstrating its role in separating components prior to spectroscopic analysis. sigmaaldrich.com The availability of 1,1-diethoxyethane for HPLC analysis from chemical suppliers suggests its use as an analytical standard or in the analysis of matrices where it is a component. fishersci.com Predicted LC-MS/MS data for 1,1-Diethoxyethane also exists in databases, indicating the potential for coupled HPLC-MS techniques in its analysis, particularly in complex biological or environmental samples. fishersci.nowikidata.org

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is widely applied for the identification and characterization of organic molecules. sigmaaldrich.com

For 1,1-diethoxyethane, electron ionization mass spectrometry data is available, which shows characteristic fragment ions formed upon ionization. fishersci.at These fragmentation patterns are often used as a fingerprint for identification against spectral libraries. Databases like MassBank and SpectraBase contain mass spectra for this compound (1,1-diethoxyethane), illustrating the typical ions observed. fishersci.seethersolvent.com The most abundant ion in the electron ionization mass spectrum of 1,1-diethoxyethane is often observed at m/z 45, corresponding to the [CH3CH=OEt]+ fragment ion, and other significant fragments appear at m/z 73 and m/z 103. fishersci.com

Other Specialized Analytical Methods

Beyond fundamental spectroscopic and chromatographic techniques, other specialized methods offer valuable insights into the properties and quality of this compound compounds and materials containing them. This section details the application of Acoustic Emission (AE) and Thermal Analysis, specifically Thermogravimetric Analysis (TGA).

Acoustic Emission (AE) Method for Quality Control

Acoustic Emission (AE) testing is a non-destructive testing (NDT) method that involves monitoring the high-frequency sound waves, or acoustic emissions, generated by materials under stress. These transient elastic waves are produced by localized sources within a material when accumulated elastic energy is rapidly released, such as during deformation, crack formation, or fiber breakage in composites. acuren.comaendt.commfe-is.comflyability.com By detecting and analyzing these emissions, AE testing serves as an early warning system, capable of identifying potential flaws or failures before significant structural damage occurs. acuren.commfe-is.com

AE testing is a powerful tool for ensuring structural safety and is utilized across various industries for quality assurance and structural health monitoring. acuren.comaendt.commfe-is.com Its advantages include real-time monitoring, high sensitivity to defect initiation and growth, and its non-invasive nature. acuren.commfe-is.comflyability.com AE can detect a range of damage mechanisms and, based on unique acoustic signatures, can sometimes distinguish between different damage sources. acuren.com

Thermal Analysis (e.g., TGA)

Thermal Analysis techniques, particularly Thermogravimetric Analysis (TGA), are crucial for understanding the thermal stability and decomposition behavior of materials, including those containing this compound groups. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides valuable information about decomposition temperatures, rates of decomposition, and the amount of non-volatile residue. oup.comasminternational.org

TGA is widely used in the characterization and quality control of polymers, including this compound polymers like polyoxymethylene (POM). oup.comasminternational.orgcreative-proteomics.comoup.comscience-gate.comakjournals.comnih.gov POM, a polymer of formaldehyde (B43269), is a significant engineering plastic, and its thermal stability is a critical property for its processing and performance. creative-proteomics.com TGA is considered an important method for analyzing the thermal stability of POM and is commonly employed in its quality control. creative-proteomics.com

Studies using TGA have investigated the thermal decomposition of POM and related materials, such as acetylated polyoxymethylene. oup.comoup.com These analyses can reveal the complex degradation mechanisms, which may occur in multiple stages depending on the atmosphere (e.g., air or nitrogen) and the specific structure of the polymer. oup.comoup.comtsijournals.comtsijournals.com For instance, poly(vinyl propional), another this compound polymer, has been shown to decompose in three stages as determined by TGA and differential thermogravimetric (DTG) analysis. tsijournals.comtsijournals.com

TGA is also applied to characterize the thermal properties and stability of novel polymers synthesized with incorporated this compound units. nih.govacs.orgrsc.orgresearchgate.netrsc.org These studies utilize TGA to determine initial degradation temperatures and observe decomposition profiles, providing insights into how the presence and type of this compound units influence the polymer's thermal stability. rsc.orgrsc.org For example, TGA has been used to evaluate the thermal stability of polyurethanes derived from this compound-containing polyols, showing that the structure of the this compound group can affect the degradation temperature. rsc.org Similarly, TGA has been employed to study the thermal stability of poly(this compound-ester)s, revealing decomposition temperatures and single or multiple decomposition steps related to the polymer structure. rsc.org

The data obtained from TGA, such as onset decomposition temperature, peak decomposition temperature, and mass loss percentages at specific temperatures, are vital for assessing the thermal limits of this compound-containing materials, ensuring their suitability for intended applications, and maintaining consistent quality during manufacturing. creative-proteomics.comscience-gate.com

Q & A

Basic: What experimental methodologies are recommended for characterizing the crystallinity and thermal stability of Acetal (polyoxymethylene) in materials science research?

Answer:
To characterize crystallinity, use Differential Scanning Calorimetry (DSC) to measure melting points and crystallinity percentages via enthalpy calculations. For thermal stability, Thermogravimetric Analysis (TGA) under nitrogen/air atmospheres quantifies decomposition temperatures. Cross-validate results with X-ray Diffraction (XRD) to correlate crystallinity with mechanical properties. Ensure sample preparation follows standardized protocols (e.g., ISO 11357 for DSC) to minimize artifacts. For reproducibility, report heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .

Advanced: How can researchers resolve contradictions in reported mechanical properties (e.g., creep resistance) of this compound nanocomposites?

Answer:
Contradictions often arise from variations in nanoparticle dispersion, interfacial bonding, or testing conditions. To address this:

  • Standardize testing protocols : Use ASTM D2990 for creep testing under controlled humidity/temperature.
  • Statistical analysis : Apply Student’s t-test (as in ) to compare means of elastic, anelastic, and viscous strain regions across samples.
  • Characterize microstructure : Pair SEM/TEM with mechanical data to link nanoparticle aggregation (e.g., BaSO₄ in , Table 2) to property deviations.
  • Meta-analysis : Use tools like Google Scholar’s "Cited by" feature to identify consensus in literature and isolate outlier methodologies.

Basic: What are the best practices for synthesizing this compound derivatives with tailored hydrolytic stability for biomedical applications?

Answer:

  • Protecting group selection : Use acid-labile groups (e.g., THP) for controlled hydrolysis.
  • Reaction monitoring : Track acetalization via FTIR (C-O-C stretching at ~1100 cm⁻¹) or <sup>1</sup>H NMR (disappearance of aldehyde protons at 9–10 ppm).
  • Accelerated aging tests : Simulate physiological conditions (pH 7.4, 37°C) and quantify degradation via HPLC .

Advanced: How should researchers design experiments to assess the environmental persistence and mobility of this compound degradation byproducts?

Answer:

  • Soil mobility : Calculate the organic carbon partition coefficient (Koc) using EPA guidelines. This compound’s estimated Koc of 68 suggests high mobility; validate via column leaching experiments.
  • Bioaccumulation : Use OECD 305 guidelines to measure BCF (bioconcentration factor) in aquatic models. This compound’s BCF of 2.6 indicates low bioaccumulation, but confirm via LC-MS/MS analysis of tissue samples.
  • Degradation pathways : Employ LC-QTOF-MS to identify intermediates under UV/biological treatments .

Basic: How can researchers ensure data validity when analyzing this compound’s rheological properties under varying shear rates?

Answer:

  • Calibrate instruments : Use standard reference materials (e.g., NIST-certified polymers) for rheometers.
  • Control variables : Report temperature (±0.1°C), shear rate range (0.1–1000 s⁻¹), and pre-shearing duration.
  • Error analysis : Calculate standard deviations from triplicate runs and discard outliers via Grubbs’ test .

Advanced: What analytical frameworks are suitable for reconciling discrepancies between computational models and experimental data in this compound polymerization kinetics?

Answer:

  • Model validation : Compare Arrhenius parameters from DSC data with DFT/Monte Carlo simulations.
  • Sensitivity analysis : Identify which parameters (e.g., initiator concentration, activation energy) most affect discrepancies.
  • Collaborative databases : Use platforms like NOMAD or PubChem to benchmark results against published datasets .

Basic: What statistical methods are appropriate for evaluating the significance of this compound nanocomposite property enhancements (e.g., radiopacity)?

Answer:

  • Hypothesis testing : Apply ANOVA for multi-group comparisons (e.g., BaSO₄ concentrations in , Table 1).
  • Error bars : Report 95% confidence intervals for radiopacity means.
  • Power analysis : Predefine sample sizes (n ≥ 5) to ensure detectable effect sizes .

Advanced: How can machine learning optimize the design of this compound-based materials with target properties (e.g., tensile strength >60 MPa)?

Answer:

  • Feature engineering : Input variables include monomer ratios, nanoparticle loading, and annealing temperatures.
  • Algorithm selection : Use Random Forest or Gradient Boosting to predict property-procedure relationships.
  • Validation : Cross-check ML predictions with high-throughput screening (e.g., combinatorial libraries) .

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Acetal

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